molecular formula C9H12N2S B11912419 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

Cat. No.: B11912419
M. Wt: 180.27 g/mol
InChI Key: LZYWJYIMWLEDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is an organic compound with the molecular formula C9H12N2S and a molecular weight of 180.27 . It is identified under 521305-91-9 and has an MDL number of MFCD06251489 . This compound belongs to the class of tetrahydroquinazolines, which are nitrogen-containing heterocycles of significant interest in medicinal and organic chemistry. The quinazoline and pyrimidine scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . These fused heterocyclic systems are frequently investigated for their potential as therapeutic agents, including applications as anticancer, antibacterial, anti-inflammatory, and antimalarial agents . Related tetrahydroquinoline derivatives have been studied for their antiproliferative activity against various human cancer cell lines, with mechanisms of action that can involve inducing mitochondrial membrane depolarization and cellular ROS production . This product is intended for research purposes as a chemical building block or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates and biologically active compounds. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

4-methyl-5,6,7,8-tetrahydro-3H-quinazoline-2-thione

InChI

InChI=1S/C9H12N2S/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12)

InChI Key

LZYWJYIMWLEDJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=S)N1

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

[1]

Executive Summary

Target Molecule: 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol (CAS: 88267-97-4 / Generic structure class) Molecular Formula: C₉H₁₂N₂S Molecular Weight: 180.27 g/mol [1][2]

This technical guide details the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol, a "privileged scaffold" in medicinal chemistry.[1] This heterocyclic core is a critical intermediate in the development of kinase inhibitors (e.g., EGFR, antifolates), antitubercular agents, and adenosine receptor antagonists.[1] The protocol focuses on a robust, scalable cyclocondensation between 2-acetylcyclohexanone and thiourea.[1]

Strategic Retrosynthesis & Logic

The synthesis is designed around the Biginelli-type cyclocondensation principle, specifically adapted for fused ring systems.[1] The logic relies on the reactivity of 1,3-dielectrophiles with bis-nucleophiles.[1]

Retrosynthetic Analysis
  • Disconnection: The pyrimidine ring is the central construct.[1]

  • Precursors:

    • 2-Acetylcyclohexanone: Acts as the 1,3-dicarbonyl equivalent.[1] The cyclic ketone provides the C5-C6-C7-C8 saturated ring, while the acetyl group provides the C4-methyl and the necessary carbonyl electrophile.[1]

    • Thiourea: Provides the N-C-N fragment and the sulfur moiety at C2.[1]

Reaction Scheme (DOT Visualization)

The following diagram illustrates the forward reaction pathway.

ReactionSchemePrecursor12-AcetylcyclohexanoneIntermediateIntermediate(Hydroxy-decahydro species)Precursor1->Intermediate CyclocondensationPrecursor2ThioureaPrecursor2->Intermediate CyclocondensationReagentsKOH / EtOHReflux, 3-5hProduct4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiolIntermediate->Product Dehydration/-H2O

Figure 1: Synthetic pathway from 2-acetylcyclohexanone and thiourea to the target quinazoline-2-thiol.[1]

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale. It utilizes a base-catalyzed condensation, which is superior to acid catalysis for thiourea reactions due to the enhanced nucleophilicity of the deprotonated thiourea species.[1]

Reagents & Equipment
ReagentEquiv.[1][3]Amount (10 mmol scale)Role
2-Acetylcyclohexanone 1.01.40 gElectrophile / Scaffold
Thiourea 1.20.91 gNucleophile
Potassium Hydroxide (KOH) 1.10.62 gBase Catalyst
Ethanol (Absolute) -20 mLSolvent
Glacial Acetic Acid -~2-3 mLNeutralization/Precipitation
Step-by-Step Methodology
  • Preparation of Ethanolic KOH:

    • Dissolve 0.62 g of KOH in 10 mL of absolute ethanol in a 50 mL round-bottom flask (RBF). Stir until fully dissolved. Note: Exothermic process.[1][4]

  • Addition of Reactants:

    • Add 0.91 g of thiourea to the RBF.[1]

    • Slowly add 1.40 g of 2-acetylcyclohexanone.

    • Rinse with the remaining 10 mL of ethanol to ensure quantitative transfer.[1]

  • Reflux (The Reaction):

    • Equip the RBF with a magnetic stir bar and a reflux condenser.[1][4]

    • Heat the mixture to reflux (approx. 78-80 °C) for 3 to 5 hours .

    • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The starting ketone spot should disappear.[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentration: Remove approximately 50-70% of the ethanol under reduced pressure (Rotavap).[1]

    • Precipitation: Dilute the residue with 10 mL of ice-cold water.[1]

    • Acidify the solution dropwise with glacial acetic acid (or 1M HCl) until pH ~5-6.[1] Critical Step: The product exists as a thione/thiol tautomer; acidification protonates the thiolate anion, causing the product to precipitate as a yellow/off-white solid.[1]

  • Purification:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold water (2 x 5 mL) to remove inorganic salts (KCl/KOAc).

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Ethanol if solubility is low.[1]

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields.[1] The reaction proceeds via a cascade of nucleophilic attack and dehydration.[1]

Tautomerism (Thione vs. Thiol)

While chemically named as a -2-thiol , the compound exists predominantly as the -2-thione tautomer in the solid state and in neutral solution.[1]

  • Thione Form (Solid): N-H, C=S (More stable).[1]

  • Thiol Form (Reactive): N=C-SH (Accessible in basic conditions for S-alkylation).[1]

Mechanistic Pathway (DOT Visualization)

MechanismStep1Step 1: DeprotonationThiourea -> Thiolate anionStep2Step 2: Nucleophilic AttackThiourea N attacks Ketone CarbonylStep1->Step2Step3Step 3: CyclizationAttack on Acetyl CarbonylStep2->Step3Step4Step 4: Dehydration (-2 H2O)Aromatization of Pyrimidine RingStep3->Step4FinalTarget: 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thioneStep4->Final

Figure 2: Mechanistic cascade from reactants to the aromatic thione product.

Characterization & Validation

To ensure the protocol was successful, the following analytical data should be verified.

ParameterExpected Value/ObservationNotes
Physical State Yellow to Off-white powderDarkening indicates oxidation (disulfide formation).[1]
Melting Point >200 °C (Decomposes)Thiones typically have high MPs due to H-bonding.[1]
¹H NMR (DMSO-d₆) δ ~2.2 ppm (s, 3H, CH₃)Methyl group on the pyrimidine ring.[1]
¹H NMR (DMSO-d₆) δ ~13.0 ppm (br s, 1H, NH)Characteristic of the thione form (NH).[1]
IR Spectroscopy ~1180-1200 cm⁻¹ (C=S)Strong band; absence of S-H stretch (~2550 cm⁻¹).[1]

Self-Validation Check:

  • If the product is soluble in 10% NaOH but precipitates upon adding HCl, it confirms the presence of the acidic -NH/SH proton, validating the formation of the thione/thiol core.

Applications in Drug Discovery

This molecule is rarely the final drug; it is a scaffold .[1]

  • S-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of base (K₂CO₃) yields 2-alkylthio-4-methyl-5,6,7,8-tetrahydroquinazolines.[1]

    • Relevance: These derivatives are potent EGFR inhibitors and Antifolates .[1]

  • Desulfurization: Raney Nickel reduction removes the sulfur to yield 4-methyl-5,6,7,8-tetrahydroquinazoline.[1]

  • Bioactivity: The core structure mimics the purine ring system, making it relevant for:

    • Antitubercular activity: Targeting DHFR or DprE1 enzymes.[1][5]

    • Antimicrobial agents: Broad-spectrum efficacy when functionalized at C2.[1]

References

  • Synthesis of Tetrahydroquinazolines: Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. Source: National Institutes of Health (PMC) / Molecules.[1] URL:[Link] Relevance: Provides modern variations and characterization data for the 5,6,7,8-tetrahydroquinazoline scaffold.

  • Mechanistic Foundation (Biginelli/Cyclocondensation): Title: Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery.[1] Source: International Journal of Innovative Research in Technology (IJIRT).[1][6] URL:[Link] Relevance: Reviews the broad biological applications and synthetic pathways for quinazoline-2-thiones.

  • Reaction of 2-Acetylcyclohexanone: Title: An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione.[1] Source: Sciforum / Molbank.[1] URL:[Link] Relevance: Details the specific reactivity of 2-acetylcyclohexanone with thiourea and the formation of the thione intermediate.

  • Chemical Properties & Safety: Title: 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol (Analog Reference).[1][7] Source: PubChem.[1] URL:[Link] Relevance:[4][5][6][8][9][10][11][12] Provides physiochemical data for the oxygen-analog, useful for estimating solubility and handling properties.[1]

Technical Guide: Tautomeric Equilibrium of Quinazoline-2-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium in quinazoline-2-thiol derivatives. While often simplified as a "thiol" functionalities in nomenclature, these heterocycles predominantly exist as quinazoline-2-thiones in both the solid state and polar solutions. Understanding this equilibrium is critical for rational drug design (defining hydrogen bond donors/acceptors), interpreting spectroscopic data, and controlling regioselectivity during synthesis (S- vs. N-alkylation).

Part 1: Mechanistic Foundations & Thermodynamic Landscape[1]

The Thione-Thiol Dichotomy

The core structural debate centers on the proton localization between the sulfur atom (thiol form) and the diaza-ring nitrogens (thione form).

  • Form A (Thiol): Aromatic quinazoline ring with a mercapto (-SH) group at position 2.

  • Form B (Thione): Quinazolin-2(1H)-thione or quinazolin-2(3H)-thione, characterized by a C=S double bond and an N-H bond.

Thermodynamic Reality: Experimental evidence (X-ray crystallography) and computational studies (DFT) consistently demonstrate that the thione tautomer is the thermodynamically preferred species (typically by >10 kcal/mol in the gas phase). This preference arises because the loss of aromaticity in the hetero-ring (in the thione form) is energetically compensated by the strength of the N-H bond and the high polarizability of the thiocarbonyl group, which is stabilized by dipolar resonance contributions.[1]

Solvent-Assisted Proton Transfer

The equilibrium is not static. It is heavily influenced by solvent polarity.[1][2][3]

  • Polar Aprotic Solvents (DMSO, DMF): Strongly stabilize the thione form due to its higher dipole moment.[1]

  • Protic Solvents (MeOH, H₂O): Facilitate proton transfer via intermolecular hydrogen bonding networks, often lowering the activation energy for tautomerization, though the equilibrium position remains thione-favored.

Visualization: The Tautomeric Landscape

The following diagram illustrates the dynamic equilibrium between the thiol and the two possible thione isotopomers (N1-H vs N3-H).

Tautomerism cluster_stability Thermodynamic Stability Thiol Thiol Form (Aromatic, -SH) TS1 Transition State (Proton Transfer) Thiol->TS1 Solvent Assisted TS1->Thiol Thione1 Thione Form (N1-H) (Polar, C=S) TS1->Thione1 Thione1->TS1 Thione3 Thione Form (N3-H) (Polar, C=S) Thione1->Thione3 Intramolecular Shift

Figure 1: Mechanistic pathway of quinazoline-2-thiol tautomerism.[1] The thione forms (blue) are generally more stable than the thiol form (red).

Part 2: Analytical Characterization Protocols

Distinguishing between tautomers requires a multi-modal approach. Relying on a single method (e.g., low-resolution NMR) can lead to misassignment.[1]

NMR Spectroscopy ( H, C, N)

Nuclear Magnetic Resonance is the gold standard for solution-state analysis.[1]

FeatureThione (Dominant)Thiol (Minor/Transient)

H NMR (NH/SH)

12.0 - 14.0 ppm
Broad singlet (exchangeable). Indicates N-H.[1]

3.0 - 5.0 ppm
Sharper singlet.[1] Rarely observed in pure state.[1]

C NMR (C2)

160 - 180 ppm
Deshielded C=S character.

150 - 165 ppm
Typical aromatic C-S shift.[1]

N NMR
Significant shift difference between protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens.Both nitrogens exhibit pyridine-like shifts.[1]

Protocol: Solvent-Dependent NMR Tracking

  • Preparation: Dissolve 5-10 mg of derivative in 0.6 mL DMSO-

    
     (stabilizes thione) and separately in CDCl
    
    
    
    (may show trace thiol if soluble).
  • Acquisition: Acquire

    
    H NMR with sufficient relaxation delay (D1 > 2s) to integrate exchangeable protons accurately.
    
  • Validation: Add D

    
    O. The disappearance of the downfield signal (12-14 ppm) confirms it is an exchangeable proton (NH or SH), but the chemical shift magnitude strongly supports NH (Thione).[1]
    
X-Ray Crystallography

In the solid state, quinazoline-2-thiol derivatives almost exclusively crystallize as thiones .

  • Key Metric: Measure the C2-S bond length.

    • C=S (Thione): ~1.67 - 1.70 Å

    • C-S (Thiol): ~1.75 - 1.78 Å

  • Intermolecular Forces: Look for centrosymmetric dimers formed via N-H···S hydrogen bonds, a hallmark of thione packing.[1]

Computational Validation (DFT)

When experimental data is ambiguous, Density Functional Theory (DFT) provides energetic clarity.[1]

  • Method: B3LYP/6-311G(d,p) or higher (e.g., M06-2X).

  • Workflow:

    • Optimize geometries for Thiol, N1-Thione, and N3-Thione.

    • Calculate vibrational frequencies (ensure no imaginary frequencies).[1]

    • Compare Gibbs Free Energy (

      
      ).[1]
      
    • Result: If

      
       by >5 kcal/mol, the thiol population is negligible at room temperature.[1]
      

Part 3: Synthetic Implications (Reactivity)[1]

The tautomeric nature dictates reactivity, particularly in alkylation reactions.[1] Although the thione is the stable neutral form, the anion formed upon deprotonation is ambident.[1]

S-Alkylation vs. N-Alkylation

The site of electrophilic attack depends on the "Hard and Soft Acids and Bases" (HSAB) principle and reaction conditions.

  • S-Alkylation (Soft-Soft): Sulfur is a softer nucleophile. Under thermodynamic control or with soft electrophiles (e.g., alkyl iodides), S-alkylation often predominates, locking the molecule into the "thiol-ether" form.

  • N-Alkylation (Hard-Hard): Nitrogen is harder. Can be favored by using hard leaving groups or specific solvent interactions, but S-alkylation is kinetically very competitive.

Visualization: Reactivity Decision Tree

Reactivity Start Quinazoline-2-thione Base Deprotonation (Base: K2CO3 / NaH) Start->Base Anion Ambident Anion (Delocalized Charge) Base->Anion PathS S-Alkylation (Soft Electrophile / Kinetic) Anion->PathS Alkyl Halides (Standard) PathN N-Alkylation (Hard Electrophile / Specific Cond.) Anion->PathN Specific Catalysis or Hard Electrophiles ProdS 2-(Alkylthio)quinazoline (Thiol-ether type) PathS->ProdS ProdN 2-Thioxo-3-alkylquinazoline (Thione type) PathN->ProdN

Figure 2: Divergent synthetic pathways driven by the ambident nature of the quinazoline-2-thiolate anion.

References

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Source: PubMed Central (PMC) URL:[1][Link]

  • DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines. Source: MDPI (Crystals) URL:[Link][1]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Source: PubMed Central (PMC) URL:[1][Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Source: Juniper Publishers (Organic & Medicinal Chem IJ) URL:[1][Link][1]

  • The thione-thiol tautomerism in simple thioamides. Source: Acta Chemica Scandinavica (via SciSpace) URL:[1][Link]

Sources

The Quinazoline Chronicles: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold (benzo[d]pyrimidine) represents one of the most prolific "privileged structures" in medicinal chemistry. From its initial synthesis in the dye-chemistry era of the late 19th century to its current dominance in targeted oncology, the quinazoline core has demonstrated remarkable versatility. This guide dissects the technical history, synthetic evolution, and structure-activity relationships (SAR) that transformed a chemical curiosity into the backbone of modern EGFR-inhibitor therapies.[1]

Part 1: The Chemical Genesis (1869–1903)

The First Synthesis (Griess, 1869)

The history of quinazoline begins not with a drug, but with fundamental heterocyclic chemistry. In 1869, German chemist Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting anthranilic acid with cyanogen. While the product had no immediate application, it established the bicyclic 6,6-fused system: a benzene ring fused to a pyrimidine ring.

The Niementowski Synthesis (1895)

The true synthetic breakthrough came in 1895 when Stefan Niementowski reported a robust method for generating 4-oxo-3,4-dihydroquinazolines. This reaction remains a cornerstone of heterocyclic chemistry due to its operational simplicity.

Core Reaction: Condensation of anthranilic acid (2-aminobenzoic acid) with amides (e.g., formamide) under thermal conditions.

Niementowski Anthranilic Anthranilic Acid (2-Aminobenzoic acid) Inter N-Acyl Anthranilic Acid (Intermediate) Anthranilic->Inter Condensation (Heat) Amide Amide (R-CONH2) Amide->Inter Product 4(3H)-Quinazolinone Inter->Product Cyclodehydration (-H2O)

Figure 1: The Classic Niementowski Synthesis Pathway.

Natural Validation (Vasicine, 1888)

The biological relevance of the scaffold was validated when vasicine (peganine) was isolated from Adhatoda vasica in 1888. This alkaloid, containing a quinazoline core, was used in traditional medicine as a bronchodilator, proving that nature had already optimized this scaffold for biological interaction.

Part 2: The Pharmacological Bridge (1950s–1970s)

Before the oncology revolution, quinazolines found success in two distinct therapeutic areas, demonstrating the scaffold's ability to bind diverse receptors.

The Sedative Era: Methaqualone (1951)

Synthesized in India in 1951, Methaqualone (Quaalude) became a global blockbuster as a sedative-hypnotic. It acts as a positive allosteric modulator of GABA-A receptors. While later withdrawn due to abuse potential, it proved the quinazoline core could cross the blood-brain barrier and engage CNS targets.

The Cardiovascular Era: Prazosin (1965)

In the 1960s, Pfizer developed Prazosin (patented 1965, approved 1974), the first selective alpha-1 adrenergic receptor antagonist.

  • Mechanism: Blocks vasoconstriction induced by catecholamines.

  • SAR Insight: The introduction of the piperazine moiety at the C2 position and dimethoxy groups at C6/C7 were critical for selectivity over alpha-2 receptors. This substitution pattern (6,7-dimethoxy) would later reappear in kinase inhibitors.

Part 3: The Kinase Revolution (1990s–Present)

The modern era of quinazolines is defined by the discovery that the scaffold mimics the adenine ring of ATP, making it an ideal ATP-competitive inhibitor for protein kinases.

The Adenine Mimicry Hypothesis

Kinases transfer the gamma-phosphate of ATP to protein substrates. The ATP binding pocket is highly conserved.

  • Adenine: A purine ring system (fused pyrimidine + imidazole).

  • Quinazoline: A fused benzene + pyrimidine.[2]

  • Structural Logic: The N1 and N3 nitrogens of the quinazoline ring align perfectly with the hydrogen-bonding motif required by the kinase "hinge region."

Case Study: Discovery of Gefitinib (Iressa)

Developed by AstraZeneca, Gefitinib (ZD1839) was the first selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

The Screening Odyssey: AstraZeneca screened approximately 1,500 quinazoline derivatives . The goal was to optimize potency against EGFR while improving pharmacokinetic properties (solubility, half-life).

Key SAR Optimizations:

  • The Core: 4-anilinoquinazoline was identified as the essential pharmacophore.

  • The Hinge Binder: The N1 nitrogen accepts a hydrogen bond from Met793 in the EGFR hinge region.

  • The Gatekeeper Interaction: N3 interacts via a water molecule with Thr790 (the "gatekeeper" residue).[4]

  • Solubility (C6 Position): Addition of a morpholinopropoxy group at C6 dramatically improved water solubility and oral bioavailability.

  • Potency (Aniline Ring): Substitution with 3-chloro-4-fluoro on the aniline ring maximized hydrophobic interactions in the back of the ATP pocket.

Table 1: Key FDA-Approved Quinazoline Kinase Inhibitors

DrugTargetIndicationApproval YearKey Structural Feature
Gefitinib EGFRNSCLC20034-anilino, 6-morpholino
Erlotinib EGFRNSCLC20042-methoxyethoxy side chains
Lapatinib EGFR/HER2Breast Cancer2007Bulky benzyloxy at C4 (dual inhibitor)
Afatinib EGFR (Irrev.)NSCLC2013Acrylamide "warhead" (covalent binder)
Vandetanib VEGFR/EGFRThyroid Cancer2011C6-bromo substitution

Part 4: Technical Visualization

EGFR Signaling & Inhibition Pathway

The following diagram illustrates the signal transduction cascade and the precise point of quinazoline intervention.

EGFR_Pathway Ligand EGF Ligand EGFR_Out EGFR (Extracellular) Ligand->EGFR_Out Binding EGFR_In EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Out->EGFR_In Dimerization Phos Autophosphorylation EGFR_In->Phos If ATP binds ATP ATP ATP->EGFR_In Normal Binding Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR_In Competitive Inhibition (Blocks ATP) RAS RAS Activation Phos->RAS RAF RAF / MEK / ERK RAS->RAF Nucleus Nuclear Transcription (Cell Proliferation) RAF->Nucleus

Figure 2: Mechanism of Action - Quinazolines competitively inhibit ATP binding at the intracellular tyrosine kinase domain.

Part 5: Experimental Protocol (Niementowski Synthesis)

Objective: Synthesis of 4(3H)-quinazolinone via the Niementowski reaction. This protocol is a standard reference for generating the core scaffold before functionalization.

Reagents:

  • Anthranilic acid (13.7 g, 0.1 mol)

  • Formamide (30 mL, excess)

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Combination: Add anthranilic acid and formamide to the flask.

  • Thermal Activation: Heat the mixture in an oil bath to 130–135°C . Maintain this temperature for 4 hours.

    • Note: The reaction initially forms a homogeneous solution, then solidifies as the product precipitates.

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into 100 mL of ice-cold water.

  • Filtration: Collect the crude solid by vacuum filtration.

  • Purification: Recrystallize from ethanol to yield white needle-like crystals.

  • Validation: Verify structure via melting point (215–216°C) and 1H-NMR (singlet at δ 8.1 ppm for H-2 proton).

Part 6: Future Directions

The quinazoline story is not finished. Current research focuses on:

  • Covalent Inhibitors: Fourth-generation inhibitors targeting C797S mutations (e.g., BLU-945) utilize the quinazoline core with novel warheads.

  • PROTACs: Using quinazolines as the "warhead" ligand linked to E3 ligase recruiters to degrade, rather than inhibit, EGFR.

  • Dual Inhibitors: Hybrid scaffolds (e.g., quinazoline-histone deacetylase inhibitors) to overcome resistance mechanisms.

References

  • Griess, P. (1869).[5] "Ueber die Einwirkung von Cyan auf Anthranilsäure" (On the reaction of cyanogen with anthranilic acid). Berichte der deutschen chemischen Gesellschaft.

  • Niementowski, S. (1895). "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie.

  • Davey, M. J. (1982). "The pharmacology of prazosin, an alpha 1-adrenoceptor antagonist". Clinical and Experimental Hypertension.

  • Wakeling, A. E., et al. (2002). "ZD1839 (Iressa): An orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy".[3] Cancer Research.[3][6][7]

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor". Journal of Biological Chemistry.

  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids". Tetrahedron.

  • Ranson, M. (2004).[8] "Gefitinib, a novel, orally administered agent for the treatment of cancer".[8] Journal of Clinical Pharmacy and Therapeutics.

Sources

Methodological & Application

in vitro biological assays for quinazoline-2-thiol compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Quinazoline-2-thiol (and its tautomer, quinazoline-2(1H)-thione) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as EGFR tyrosine kinase inhibitors , tubulin polymerization inhibitors , and antimicrobial agents (targeting DHFR).

However, the sulfur moiety introduces unique challenges in in vitro assays. Unlike standard nitrogen-heterocycles, quinazoline-2-thiols are prone to:

  • Redox Cycling: Generating false positives in redox-sensitive assays (e.g., Resazurin, MTT).

  • Oxidative Dimerization: Spontaneous formation of inactive disulfides in DMSO stocks.

  • Tautomeric Ambiguity: Existing as thiones (C=S) in solution, which alters binding kinetics compared to the thiol (C-SH) form often modeled in silico.

This guide provides a rigorous, artifact-free screening workflow designed specifically for this chemical class.

Compound Management & Handling

The Challenge: The thiol group is nucleophilic and oxidation-prone. In DMSO, trace peroxides can drive the formation of disulfide dimers (R-S-S-R), which often lack the biological activity of the monomer or precipitate out of solution.

Protocol: "Thiol-Safe" Stock Preparation

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, stored under nitrogen). Avoid DMSO stored in plastic for long periods, as it absorbs water and oxygen.

  • Concentration: Prepare stocks at 10 mM . Higher concentrations (e.g., 50 mM) often lead to precipitation of the thione tautomer.

  • Storage: Aliquot immediately into amber glass vials (single-use). Store at -80°C.

  • QC Check (Mandatory): Before any critical IC50 run, perform a rapid LC-MS check.

    • Pass: Single peak at Mass [M+H]+.

    • Fail: Appearance of a peak at [2M-2+H]+ (Disulfide dimer).

Expert Insight: If disulfide formation is persistent, add 1 mM DTT (Dithiothreitol) to the DMSO stock only if the downstream assay tolerates reducing agents. For kinase assays, this is usually acceptable; for cell-based phenotypic assays, it is not.

Primary Screen: EGFR Kinase Inhibition (Target-Based)

Quinazoline-2-thiols primarily target the ATP-binding pocket of EGFR. Standard ELISA or FRET assays are recommended.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phosphotyrosine antibody detects phosphorylation of a biotinylated peptide substrate by recombinant EGFR.

Protocol Steps:

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Critical Modification: Add 2 mM DTT fresh. This maintains the quinazoline in its active reduced state and mimics the intracellular reducing environment.

  • Enzyme Incubation:

    • Mix 5 nM recombinant EGFR (WT or T790M mutant) with the test compound (variable dose).

    • Incubate for 15 minutes at Room Temp (RT). Note: Thiols can be slow-binding; do not shorten this step.

  • Reaction Start: Add ATP (at K_m concentration, typically 10 µM) and Peptide Substrate (50 nM). Incubate 60 min.

  • Detection: Add Eu-Antibody and Streptavidin-APC. Read TR-FRET (Ex 337 nm / Em 665 nm & 615 nm).

Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Visualizing the Pathway

The following diagram illustrates the EGFR signaling cascade and where Quinazoline-2-thiols intervene.

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS QZT Quinazoline-2-Thiol (Inhibitor) QZT->EGFR Competes with ATP Apoptosis Apoptosis (Cell Death) QZT->Apoptosis Induces via Signaling Blockade ATP ATP ATP->EGFR Activates AKT Akt (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Promotes

Caption: Mechanism of Action: Quinazoline-2-thiols block ATP binding at EGFR, halting downstream PI3K/Akt and RAS/MAPK proliferation signals.

Secondary Screen: Cell Viability (Artifact Avoidance)

The Trap: Quinazoline-2-thiols are reducing agents. They can chemically reduce tetrazolium salts (MTT/MTS) to purple formazan without live cells, leading to false indications of cell viability (underestimating cytotoxicity).

Protocol: ATP-Luminescence Assay (Recommended) Use CellTiter-Glo® (Promega) or similar ATP-based assays. The luciferase reaction is less susceptible to direct thiol interference than redox dyes.

Step-by-Step:

  • Cell Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at 3,000 cells/well in 96-well white opaque plates. Allow attachment (24h).

  • Treatment: Add compounds (0.01 – 10 µM). Include a "No Cell" control containing media + compound (to check for background luminescence).

  • Incubation: 48 or 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Incubate 10 mins. Read Luminescence.

Alternative (If MTT must be used): You must run a "Cell-Free Control":

  • Wells with Media + Compound + MTT (No cells).

  • If these wells turn purple, the compound is chemically reducing the dye. The data is invalid.

Counter-Screening: PAINS & Aggregation

Thiol-based compounds are frequent "Pan-Assay Interference Compounds" (PAINS). They can form colloidal aggregates that sequester enzymes non-specifically.[1]

The "Detergent Test" Protocol:

  • Run the EGFR Kinase assay (Section 3) as standard.

  • Run a parallel set adding 0.01% Triton X-100 (freshly prepared) to the reaction buffer.

  • Analysis:

    • If IC50 shifts significantly (>3-fold increase) with detergent, the original activity was likely due to aggregation (false positive).

    • If IC50 remains stable, the inhibition is likely specific (true hit).

Summary of Key Assay Parameters

ParameterEGFR Kinase Assay (Target)Cell Viability (Phenotypic)Antimicrobial (DHFR)
Primary Target EGFR (WT / T790M)Total Cellular ATPBacterial Growth / DHFR
Preferred Readout TR-FRET or RadiometricLuminescence (ATP)Optical Density (OD600)
Major Artifact Risk Oxidation of compoundChemical reduction of MTT dyeSolubility in broth
Control Strategy Add 2mM DTT to bufferUse Cell-Free Compound ControlUse DMSO solvent control
Key Reference Vertex 1.1, 1.10Vertex 1.5Vertex 1.14

References

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Source: Arabian Journal of Chemistry. URL:[Link]

  • Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source: RSC Advances (via NIH). URL:[Link]

Sources

Application Note: Comprehensive Evaluation of Anticancer Activity in Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for clinically approved EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . While the scaffold offers potent ATP-competitive inhibition, its evaluation is frequently compromised by poor aqueous solubility and non-specific cytotoxicity.

This guide moves beyond generic kit instructions. It provides a rigorous, self-validating workflow designed to distinguish true pharmacological hits from assay artifacts. We focus on three critical pillars: Solubility Optimization , Phenotypic Screening (MTT) , and Target Validation (EGFR Kinase Assay) .

The Evaluation Workflow

The following decision tree outlines the logical progression from synthesis to lead identification.

Quinazoline_Workflow Start Synthesized Quinazoline Derivative Solubility Phase 1: Solubility Check (DMSO Tolerance) Start->Solubility MTT Phase 2: Phenotypic Screen (MTT Assay) Solubility->MTT Clear Solution Decision IC50 < 10 µM? MTT->Decision Kinase Phase 3: Target Validation (EGFR Kinase Assay) Decision->Kinase Yes Discard Archive/Redesign Decision->Discard No Flow Phase 4: Mechanism (Annexin V/PI Apoptosis) Kinase->Flow Lead Lead Candidate Selection Flow->Lead

Figure 1: Critical path for evaluating quinazoline derivatives. Note the early "Solubility Check" gate to prevent false negatives due to precipitation.

Phase 1: Compound Management & Solubility (Critical)

The Problem: Quinazoline derivatives are often highly lipophilic (BCS Class II/IV). In aqueous cell culture media, they may precipitate at high concentrations, causing light scattering that interferes with optical density (OD) readings in colorimetric assays.

Protocol:

  • Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40°C.

  • Working Solution: Dilute the stock into culture medium immediately prior to use.

  • The "Cloud Point" Control: Prepare the highest test concentration (e.g., 100 µM) in cell-free medium. Incubate at 37°C for 24 hours. Measure OD at 570 nm.

    • Criterion: If OD > 0.05 (relative to blank), the compound has precipitated. Reduce the maximum test concentration.

Phase 2: Phenotypic Screening (MTT Cytotoxicity Assay)

We utilize the MTT assay to determine metabolic viability.[1] Unlike direct cell counting, this measures mitochondrial succinate dehydrogenase activity, which is a robust proxy for viability in metabolically active cancer cells.

Materials
  • Cell Lines: EGFR-overexpressing lines (A549, A431) and a normal control (HEK293 or HUVEC) to determine the Selectivity Index (SI) .

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[2]

  • Positive Control: Gefitinib or Erlotinib (10 µM).

Step-by-Step Protocol
  • Seeding: Seed cells in 96-well plates.

    • Adherent cells:[3][4] 5,000 cells/well.

    • Fast-growing lines (e.g., HeLa): 3,000 cells/well.

    • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the quinazoline derivative (0.1, 1, 5, 10, 50, 100 µM).

    • Vehicle Control: Media + DMSO (Final DMSO concentration must be < 0.5% v/v).

  • Exposure: Incubate for 48 to 72 hours . (Quinazolines are cytostatic; 24 hours is often insufficient to observe growth inhibition).

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media (do not disturb purple formazan crystals). Add 100 µL DMSO.[1] Shake plate for 10 minutes.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Viability using the formula:


[5][6]

Output Table Template:

Compound ID A549 IC50 (µM) HEK293 IC50 (µM) Selectivity Index (SI)*
QZ-01 2.5 ± 0.2 >100 >40 (Excellent)
QZ-02 8.1 ± 0.5 12.0 1.48 (Toxic)

| Gefitinib | 0.8 ± 0.1 | >50 | >60 |

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is the threshold for a safe lead.

Phase 3: Target Validation (EGFR Kinase Inhibition)

If the derivative shows cytotoxicity, we must confirm it acts via the intended mechanism (EGFR inhibition) rather than off-target toxicity.

The Signaling Pathway

Quinazolines compete with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation Phos Autophosphorylation (Tyr1068/1173) EGFR->Phos ATP ATP ATP->EGFR Phosphoryl donor Quinazoline Quinazoline Derivative Quinazoline->EGFR Competitive Inhibition Ras RAS/RAF Phos->Ras MEK MEK/ERK Ras->MEK Nucleus Proliferation & Survival MEK->Nucleus

Figure 2: Mechanism of Action. Quinazolines block the ATP binding pocket, preventing downstream signaling cascades.

Protocol (ADP-Glo / ELISA)

Assay Principle: Measures the amount of ADP produced from the conversion of ATP during the kinase reaction.

  • Enzyme Mix: Prepare recombinant human EGFR kinase domain (0.2 ng/µL) in kinase buffer (Tris-HCl, MgCl₂, MnCl₂).

  • Inhibitor Incubation: Add 5 µL of Quinazoline derivative (serial dilutions). Incubate with enzyme for 15 mins at Room Temp (RT).

  • Reaction Start: Add 5 µL of Substrate (Poly [Glu:Tyr]) + ATP (10 µM).

    • Expert Note: The ATP concentration should be near the

      
       of the enzyme (approx 5-10 µM for EGFR) to ensure the assay is sensitive to competitive inhibitors.
      
  • Incubation: 60 minutes at RT.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then add Detection Reagent to convert ADP to light.

  • Read: Measure Luminescence (RLU).

Phase 4: Mechanism of Action (Apoptosis)

Quinazolines typically induce apoptosis (Programmed Cell Death) rather than necrosis. We validate this using Annexin V-FITC / Propidium Iodide (PI) flow cytometry.

Protocol
  • Treatment: Treat cells (e.g., A549) with the IC50 concentration of the derivative for 24 hours.

  • Harvesting: Collect cells. Crucial: Include floating cells from the media (these are the apoptotic ones).

  • Washing: Wash 2x with cold PBS.[3] Resuspend in 1X Binding Buffer (HEPES/NaOH, NaCl, CaCl₂).

  • Staining:

    • Add 5 µL Annexin V-FITC.[3][5][7]

    • Add 5 µL PI.[3][5][8]

    • Incubate 15 mins in the dark at RT.

  • Analysis: Analyze via Flow Cytometer (FL1 for FITC, FL2/3 for PI).

Interpretation
  • Q1 (Annexin- / PI-): Live cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis / Necrosis.[5]

  • Q3 (Annexin- / PI+): Necrosis / Debris.

  • Q4 (Annexin+ / PI-): Early Apoptosis (The hallmark of Quinazoline activity).

References

  • BenchChem. (2025).[1][9][10] Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Retrieved from 1

  • R&D Systems. (2024). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from 5

  • Abcam. (2024). Annexin V staining assay protocol for apoptosis. Retrieved from 4

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Retrieved from 11

  • BenchChem. (2025).[1][9][10] Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR. Retrieved from 9

Sources

Application Note: Methodological Assessment of Antimicrobial Activity in Novel Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinazoline heterocycles represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum efficacy against multidrug-resistant (MDR) pathogens via mechanisms including DNA gyrase inhibition and cell wall disruption. However, the hydrophobic nature of novel quinazolines often leads to precipitation in aqueous media, generating false-negative results in standard optical density (OD) assays. This guide provides a rigorous, optimized workflow for assessing these compounds, utilizing resazurin-based microdilution to bypass solubility artifacts and defining critical parameters for bactericidal kinetics and biofilm inhibition.

Section 1: Compound Preparation & Quality Control

Critical Causality: Novel quinazolines often possess low aqueous solubility. Improper solubilization leads to micro-precipitation in the assay well, which scatters light and mimics bacterial growth in OD600 readings.

Stock Solution Preparation[1][2][3]
  • Solvent Selection: Dissolve the solid quinazoline derivative in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Concentration Target: Prepare a master stock at 100× the highest desired test concentration (typically 10 mg/mL or 10 mM).

  • Sterility: Pass the stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use PES or cellulose filters, as they may bind the compound.

The "Cloud Point" Validation

Before biological testing, determine the compound's solubility limit in the assay media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Dilute stock into CAMHB at 1:100 (1% DMSO final).

  • Incubate at 37°C for 1 hour.

  • Visually inspect for crystal formation or turbidity. If precipitation occurs, the MIC assay must rely on metabolic dyes (Section 2) rather than turbidity.

Section 2: Primary Screening (MIC & MBC)

Standard: CLSI M07-A10 / ISO 20776-1 Method: Resazurin-Modified Broth Microdilution

This protocol replaces standard turbidity checks with a redox indicator (Resazurin/Alamar Blue), which turns fluorescent pink only in the presence of viable, metabolically active bacteria. This eliminates interference from compound precipitation.

Experimental Workflow

MIC_Workflow Stock Quinazoline Stock (100% DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x Incubation Incubate 37°C, 18-24h Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Add 1:1 Dye Add Resazurin (0.015%) Incubation->Dye Post-growth Read Read Fluorescence (Ex 560nm / Em 590nm) Dye->Read 1-4h Reaction

Figure 1: Resazurin-modified MIC workflow. The redox step ensures detection of viability despite potential compound precipitation.

Protocol Steps
  • Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 100 µL of 2× compound concentration (2% DMSO) to column 1. Perform 2-fold serial dilutions from column 1 to 10, discarding 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media + 1% DMSO).

  • Inoculation: Prepare a standardized bacterial suspension (0.5 McFarland). Dilute 1:100, then add 50 µL to wells 1-11. Final volume: 100 µL. Final bacterial density: ~5 × 10⁵ CFU/mL.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Add 30 µL of 0.015% Resazurin solution. Incubate for 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth.[1]

  • MIC Definition: The lowest concentration preventing the color change from blue to pink.[2][3]

Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all "Blue" (no growth) wells in the MIC plate.

  • Spot onto nutrient agar (MHA) plates.

  • Incubate for 24 hours.

  • MBC Definition: The lowest concentration yielding ≤5 colonies (99.9% killing of the initial inoculum).

Section 3: Kinetic Profiling (Time-Kill Assay)

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.[4]

Protocol
  • Preparation: Prepare tubes with CAMHB containing the quinazoline at 1× MIC and 4× MIC .

  • Inoculum: Add bacteria to reach a starting density of ~1 × 10⁶ CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on agar. Count colonies after incubation.

Data Analysis
  • Bactericidal:

    
     reduction in CFU/mL relative to the initial inoculum.[4][5][6]
    
  • Bacteriostatic:

    
     reduction.
    
Time (h)Control (Log CFU)1x MIC (Log CFU)4x MIC (Log CFU)Interpretation
06.06.06.0Baseline
47.25.84.1Early Killing
249.15.52.0Bactericidal (4x)

Section 4: Biofilm Inhibition Assay

Context: Quinazolines often target quorum sensing, making them effective against biofilm formation. Method: Crystal Violet Staining (O'Toole Method).[7][8]

Protocol
  • Seeding: In a 96-well plate, add media containing glucose (to promote biofilm) and the compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Inoculation: Add bacteria (1:100 dilution of overnight culture).

  • Biofilm Formation: Incubate 24–48 hours statically (no shaking).

  • Washing: Gently dump media.[9][7] Wash wells 2× with PBS to remove planktonic cells.[9]

  • Staining: Add 125 µL of 0.1% Crystal Violet (10 min).

  • Solubilization: Wash 3× with water. Dry. Add 150 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Measure OD at 550 nm.

Section 5: Mechanistic & Safety Profiling

To validate the therapeutic potential of the quinazoline, you must determine if the antimicrobial activity is specific or due to general toxicity.

Selectivity Index (SI)

The SI represents the safety margin.



  • Protocol: Use the MTT assay on Vero or HEK293 cells to determine the Cytotoxic Concentration 50% (

    
    ).
    
  • Target: An ideal drug candidate should have an SI > 10.

Mechanistic Logic (SAR)

Quinazolines typically act via DNA Gyrase inhibition (similar to fluoroquinolones) or DHFR inhibition.

Quinazoline_MOA Compound Novel Quinazoline Target1 Target: DNA Gyrase (Replication Arrest) Compound->Target1 C4-Substitution Target2 Target: DHFR (Folate Synthesis) Compound->Target2 2,4-Diamino Target3 Target: Cell Membrane (Cationic Disruption) Compound->Target3 Lipophilic Tail Assay1 Assay: Supercoiling Inhibition Target1->Assay1 Assay2 Assay: Enzyme Kinetics Target2->Assay2 Assay3 Assay: Propidium Iodide Uptake Target3->Assay3

Figure 2: Mechanistic profiling pathways. The substitution pattern on the quinazoline ring dictates the primary biological target and the corresponding validation assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[10][11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[10][11][12] CLSI.[4][10][11] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]

  • Mishra, N., et al. (2019). Quinazoline: A privileged heterocycle with diverse biological activities. European Journal of Medicinal Chemistry, 179, 118-136. [Link]

Sources

Application Note: Pharmacological Evaluation of Quinazoline Derivatives as VEGFR-2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental driver of tumor growth, survival, and metastasis[1]. The primary mediator of tumor angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK) highly expressed on endothelial cells[2]. Upon VEGF ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation, triggering downstream signaling cascades—such as the Akt/mTOR/p70S6K and Raf/MEK/ERK pathways—that promote cellular proliferation and vascular permeability[1].

Quinazoline derivatives have emerged as a highly privileged structural class in targeted cancer therapy[2]. The planar, bicyclic quinazoline core acts as an ideal ATP-competitive inhibitor. By mimicking the adenine ring of ATP, these compounds anchor themselves into the highly conserved hinge region of the VEGFR-2 kinase domain via critical hydrogen bonds[3]. Recent rational drug design efforts have demonstrated that specific substitutions—such as 4-anilino groups or C2/N3 modifications—can dramatically enhance binding affinity, yielding nanomolar IC₅₀ values and inducing potent G1-phase cell cycle arrest and apoptosis in cancer models[4].

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PI3K PI3K / Akt / mTOR Pathway VEGFR2->PI3K Phosphorylates MAPK Raf / MEK / ERK Pathway VEGFR2->MAPK Phosphorylates Quinazoline Quinazoline Derivative (ATP-Competitive Inhibitor) Quinazoline->VEGFR2 Blocks Autophosphorylation Apoptosis Apoptosis Induction & G1 Phase Arrest Quinazoline->Apoptosis Induces via Kinase Inhibition Angiogenesis Tumor Angiogenesis & Endothelial Proliferation PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Mechanistic pathway of VEGFR-2 inhibition by quinazoline derivatives and downstream effects.

Comparative Efficacy of Novel Quinazoline Scaffolds

To contextualize the potency of emerging quinazoline derivatives, it is critical to benchmark their enzymatic inhibitory activity against FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Cabozantinib). The table below synthesizes recent quantitative data, demonstrating that novel synthetic modifications yield highly competitive, and sometimes superior, VEGFR-2 inhibition profiles.

Compound / ScaffoldPrimary Target(s)VEGFR-2 IC₅₀ (µM)Reference DrugRef Drug IC₅₀ (µM)Source
Compound 3j VEGFR-20.197 ± 0.008Sorafenib0.088 ± 0.004[4]
Compound SQ2 VEGFR-20.014Cabozantinib0.0045[5]
Compound 11d VEGFR-25.49SU66682.23[1]
Compound 4e EGFR / VEGFR-20.069 (EGFR)Docetaxel0.056 (EGFR)[2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires protocols that inherently prove their own accuracy. The following methodologies are designed as self-validating systems , ensuring that every readout is protected against false positives and experimental artifacts.

Protocol A: Cell-Free VEGFR-2 Tyrosine Kinase Inhibition Assay (ELISA-Based)

Causality: Cellular assays are susceptible to confounding variables such as membrane permeability and efflux pump activity. A cell-free ELISA specifically isolates the direct biochemical interaction between the quinazoline derivative and the VEGFR-2 kinase domain[1].

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microtiter plate with 100 µL of poly(Glu, Tyr) substrate (4:1 ratio, 20 µg/mL in PBS). Incubate overnight at 4°C. Reasoning: This synthetic peptide provides the specific tyrosine residues required for the kinase to phosphorylate.

  • Blocking: Wash the plate three times with PBS-T (0.1% Tween-20), then add 200 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Kinase Reaction: To each well, add 50 µL of kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM Na₃VO₄), 10 µL of ATP (10 µM final), 10 µL of the quinazoline derivative (serial dilutions from 100 µM to 1 nM), and 10 µL of recombinant human VEGFR-2 kinase domain.

  • Incubation: Incubate at 37°C for 1 hour.

  • Detection: Wash plates, add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (1:500 dilution), and incubate for 1 hour at room temperature[1].

  • Development & Readout: Add TMB substrate for 15 minutes, stop the reaction with 2M H₂SO₄, and read absorbance at 450 nm using a microplate reader[1].

Self-Validating System Check:

  • No-Enzyme Blank: Ensures baseline absorbance is strictly due to background reagent binding, not spontaneous substrate phosphorylation.

  • Vehicle Control (0.1% DMSO): Establishes the 100% kinase activity threshold.

  • Positive Control (Sorafenib): If the positive control fails to reduce the signal to <10% of the vehicle control, the assay plate is deemed invalid, preventing false-negative hit identification.

Protocol B: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

Causality: While Protocol A proves target engagement, this assay proves functional phenotypic efficacy. It measures the ability of the quinazoline derivative to halt the complex morphological differentiation of Human Umbilical Vein Endothelial Cells (HUVECs) into capillary-like networks[1].

Step-by-Step Methodology:

  • Matrix Coating: Thaw Matrigel at 4°C overnight. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes. Reasoning: Matrigel mimics the extracellular matrix (ECM) required for endothelial cell attachment and migration.

  • Cell Starvation: Starve HUVECs in serum-free basal medium for 6 hours prior to the assay to synchronize the cells and sensitize them to VEGF stimulation.

  • Seeding & Treatment: Harvest HUVECs and resuspend in basal medium containing 50 ng/mL VEGF. Seed 1.5 × 10⁴ cells/well onto the polymerized Matrigel. Immediately add the quinazoline derivative at its established IC₅₀ concentration.

  • Incubation: Incubate at 37°C with 5% CO₂ for 4 to 6 hours. Reasoning: Incubations exceeding 8 hours can lead to generic cytotoxicity and apoptosis, confounding the specific anti-angiogenic readout.

  • Imaging: Capture images using an inverted phase-contrast microscope. Quantify total tube length and number of branch points using ImageJ (Angiogenesis Analyzer plugin).

Self-Validating System Check:

  • VEGF-Free Negative Control: Must be included to confirm that tube formation is specifically driven by VEGF stimulation. If this well exhibits spontaneous tube formation, the starvation protocol was insufficient, and the data must be discarded.

Protocol C: Flow Cytometric Analysis of Cell Cycle Arrest and Apoptosis

Causality: Potent VEGFR-2 inhibition by quinazoline derivatives typically halts cellular proliferation by arresting the cell cycle in the G1 phase and subsequently triggering intrinsic apoptosis[4][5]. Flow cytometry provides a quantitative, single-cell resolution of this mechanism.

Step-by-Step Methodology:

  • Treatment: Plate target cancer cells (e.g., HT-29 colon cancer cells) at 2 × 10⁵ cells/well in a 6-well plate. Treat with the quinazoline derivative for 24 hours[4].

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Apoptosis Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature[4].

  • Cell Cycle Staining (Parallel Sample): Fix cells in cold 70% ethanol overnight. Wash, treat with RNase A (50 µg/mL) to prevent RNA-PI binding, and stain with PI (50 µg/mL) for 30 minutes.

  • Acquisition: Analyze samples using a flow cytometer, capturing at least 10,000 events per sample.

Self-Validating System Check:

  • Compensation Controls: Single-color controls (Annexin V-FITC only and PI only) must be run alongside unstained cells to accurately set compensation matrices. This prevents spectral overlap from falsely elevating the double-positive (late apoptotic) population.

Preclinical Screening Workflow

Screening_Workflow Design 1. Rational Design & In Silico Docking Kinase 2. VEGFR-2 Kinase Inhibition Assay Design->Kinase Lead Compounds Cellular 3. HUVEC Tube Formation & Cytotoxicity Assays Kinase->Cellular IC50 < 1 µM Mechanism 4. Apoptosis & Cell Cycle Analysis Cellular->Mechanism Anti-angiogenic Hits InVivo 5. Xenograft Tumor Models Mechanism->InVivo Validated Mechanism

Sequential screening pipeline for the validation of novel quinazoline-based VEGFR-2 inhibitors.

References

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-prolifer
  • Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Taylor & Francis.
  • Quinazoline derivative compound (11d)

Sources

protocol for in vitro cytotoxicity MTT assay for quinazoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision In Vitro Cytotoxicity Profiling of Quinazoline Derivatives Using the MTT Assay

Introduction & Strategic Context

Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a cornerstone scaffold in medicinal chemistry, primarily functioning as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and VEGFR. While the MTT assay is a gold standard for viability screening, its application to quinazolines requires specific technical modifications due to two inherent properties of this chemical class: hydrophobicity and kinetic latency .

Standard protocols often fail with quinazolines because researchers treat them like hydrophilic metabolic poisons. Quinazolines often induce cytostasis (growth arrest) long before cytotoxicity (cell death). Furthermore, their poor aqueous solubility can lead to micro-precipitation in the well, causing light scattering that mimics formazan absorbance, leading to false-negative toxicity data.

This guide details a validated protocol designed to eliminate these artifacts, ensuring reproducible IC


 generation.

Mechanistic Principles

The MTT assay is a colorimetric metabolic test.[1][2][3][4][5][6] It does not measure cell number directly; it measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Cellular Action: In viable cells, these enzymes reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble, purple formazan crystals.[1][7][8]

  • Quinazoline Intervention: Quinazolines inhibit upstream survival signaling (PI3K/Akt, MAPK). This downregulation leads to mitochondrial dysfunction and eventual apoptosis.

  • The Readout: Reduced mitochondrial activity results in less formazan production, quantifiable by optical density (OD).

Visualizing the Pathway

The following diagram illustrates the specific interference points of Quinazoline compounds within the assay logic.

Quinazoline_Mechanism Quin Quinazoline Compound EGFR EGFR/VEGFR (Tyrosine Kinase) Quin->EGFR Inhibits Signal Signaling Cascade (PI3K/Akt/MAPK) EGFR->Signal Mito Mitochondrial Reductase Activity Signal->Mito Promotes Formazan Formazan (Purple Crystal) Mito->Formazan Catalyzes Reduction MTT MTT Reagent (Yellow Tetrazolium) MTT->Formazan Readout Absorbance (570 nm) Formazan->Readout

Figure 1: Mechanism of Action. Quinazolines block upstream signaling, indirectly reducing the enzymatic conversion of MTT to Formazan.

Critical Experimental Considerations

Before beginning, address these three variables to prevent assay failure.

A. Solubility & The "Crash-Out" Effect

Quinazolines are highly lipophilic.

  • Risk: Adding a high-concentration DMSO stock directly to the cell culture well causes immediate precipitation due to the sudden polarity shift. These crystals scatter light at 570 nm, artificially inflating absorbance readings.

  • Solution: Perform intermediate serial dilutions in culture medium (e.g., 2X concentration) before adding to cells.

B. The DMSO Threshold

Solvent toxicity can mask drug efficacy.

  • Limit: The final DMSO concentration in the well must be

    
     (v/v). For sensitive lines (e.g., primary cells), maintain 
    
    
    
    .[9]
  • Normalization: You must include a "Vehicle Control" (cells + media + DMSO equivalent to the highest drug dose) to normalize data.

C. Incubation Duration

Quinazolines are often cytostatic EGFR inhibitors.[1]

  • Timing: 24 hours is often insufficient to observe a drop in metabolic signal.

  • Recommendation: Run the assay at 72 hours to allow the cascade of growth arrest

    
     apoptosis 
    
    
    
    metabolic decay to occur.

Materials & Reagents

ComponentSpecificationPurpose
MTT Reagent 5 mg/mL in PBS (pH 7.4)Substrate.[10] Filter sterilize (0.22 µm) and store at -20°C in the dark.
Solubilization Buffer 100% DMSO (Molecular Grade)Dissolves formazan crystals.
Test Compound Quinazoline DerivativeDissolved in 100% DMSO to create 10-50 mM Stock.
Positive Control Gefitinib or ErlotinibValidates EGFR-dependent sensitivity.
Plate Reader 570 nm filter + 650 nm (ref)Quantifies colorimetric shift.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Detach adherent cells (e.g., A549, HeLa, MCF-7) using Trypsin-EDTA.

  • Count: Determine viability using Trypan Blue. Viability must be >95%.

  • Seed: Plate cells in a 96-well flat-bottom plate.

    • Density: 3,000–8,000 cells/well (cell line dependent). Ensure cells are in the log phase during drug treatment.

    • Edge Effect: Fill outer perimeter wells with sterile PBS, not cells, to prevent evaporation artifacts.

  • Incubate: 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Compound Preparation & Treatment (Day 1)

Crucial Step: Do not skip the intermediate dilution.

  • Stock Prep: Dissolve Quinazoline in DMSO to 20 mM.

  • Intermediate Dilution: In a separate sterile tube or deep-well block, dilute the stock into complete culture medium to prepare a 2X working solution.

    • Example: To test at 10 µM final, prepare 20 µM in medium.

    • Note: If the compound precipitates here, sonicate or warm slightly.[11] If it remains cloudy, the concentration is above the solubility limit.

  • Treatment: Aspirate old medium from the plate (optional, or add 2X solution directly to existing volume). Add 100 µL of drug-containing medium per well.

    • Replicates: Triplicate (n=3) minimum.

    • Controls:

      • Vehicle: Medium + DMSO (same % as highest dose).

      • Blank: Medium only (no cells).

  • Incubate: 72 hours at 37°C.

Phase 3: MTT Addition & Readout (Day 4)
  • Check Morphology: Inspect wells under a microscope. Look for precipitation of the drug (crystals) or cell detachment.

  • Add MTT: Add 10-20 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.

  • Incubate: 3–4 hours at 37°C. (Check for purple precipitate inside cells).

  • Solubilize:

    • Carefully aspirate the medium without disturbing the purple crystals at the bottom.

    • Add 100–150 µL of 100% DMSO .

    • Agitate on a plate shaker for 10 minutes at room temperature.

  • Measure: Read Absorbance (OD) at 570 nm .

    • Reference Wavelength: 650 nm (subtract this value to correct for plastic imperfections and cell debris).

Workflow Diagram

Protocol_Workflow Seed Day 0: Seed Cells (3k-8k/well) Avoid Edge Wells Prep Day 1: Drug Prep (Intermediate Dilution in Media) Check Solubility! Seed->Prep Treat Day 1: Treatment Add 2X Drug to Wells (Final DMSO < 0.5%) Prep->Treat Incubate Incubation 72 Hours @ 37°C Treat->Incubate MTT_Add Day 4: Add MTT Incubate 4 Hours Incubate->MTT_Add Solubilize Remove Media Add DMSO (150µL) Shake 10 min MTT_Add->Solubilize Read Read OD 570nm - 650nm Solubilize->Read

Figure 2: Experimental Workflow.[1][7] Note the extended 72h incubation typical for Quinazoline efficacy.

Data Analysis & IC50 Calculation

Do not use raw OD values for the final report. Normalize to the Vehicle Control.

  • Correction:

    
    
    
  • Background Subtraction: Subtract the average OD of the Blank wells (media only) from all samples.

  • Viability Calculation:

    
    
    
  • Curve Fitting: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC

    
    .
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
High Background in Blanks Microbial contamination or MTT reduction by drug.Check sterility. Incubate drug + MTT without cells to check for chemical reduction.
Precipitate Visible Drug concentration exceeds solubility limit.Reduce max concentration. Ensure DMSO < 0.5%.
High Variance (SEM) Pipetting error or "Edge Effect".Use multi-channel pipettes.[11] Do not use outer wells.
No Toxicity (Flat line) Incubation too short.Extend to 72h. Quinazolines are slow-acting.

References

  • Riss, T. L., et al. (2013).[10][12] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[10] Available at: [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.
  • Ulukaya, E., et al. (2004).[3][13] Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy. (Discusses chemical interference in tetrazolium assays).

  • BenchChem. (2025).[1][11] Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (Specific context for Quinazoline solubility and handling).

  • American Chemical Society (ACS). (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to maximize the yield and purity of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol (also known as 2-mercapto-4-methyl-5,6,7,8-tetrahydroquinazoline). This compound is a critical pyrimidine-based building block synthesized via the cyclocondensation of 2-acetylcyclohexanone and thiourea.

By understanding the mechanistic pitfalls of this specific reaction, you can transition from inconsistent, low-yielding batches to a highly reproducible, self-validating synthetic protocol.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my isolated yield consistently low (<40%) despite the complete consumption of 2-acetylcyclohexanone on TLC? Root Cause & Causality: The most common culprit for unexplained yield loss in this synthesis is the spontaneous oxidation of the pyrimidine-2-thiol product into a symmetrical disulfide dimer. 2-Mercaptopyrimidines exist in a thione-thiol tautomeric equilibrium. In solution, particularly in the presence of atmospheric oxygen and light, the thiol form undergoes a rapid, quantitative transformation to the corresponding symmetrical disulfide[1]. This side reaction consumes your product during the extended reflux or workup phases. Corrective Action:

  • Prevention: Degas all solvents (e.g., absolute ethanol) with an inert gas (N₂ or Argon) prior to the reaction. Perform the entire condensation and workup under an inert atmosphere.

  • Recovery: The thione-disulfide oxidation process is reversible[1]. If disulfide formation has already occurred, treating the crude mixture with a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) during the aqueous workup can cleave the disulfide bond and recover the free thiol.

Q2: I am using aqueous KOH as a base catalyst, but GC-MS/NMR shows significant amounts of unsubstituted cyclohexanone. What is happening? Root Cause & Causality: 2-Acetylcyclohexanone is a β-diketone equivalent (a 1,3-dicarbonyl). When subjected to strongly basic, aqueous conditions (like aq. KOH or NaOH), the molecule is highly susceptible to a base-promoted retro-Claisen condensation[2]. The hydroxide ion attacks the sterically less hindered acetyl carbonyl, leading to carbon-carbon bond cleavage that yields cyclohexanone and an acetate ion[2]. This degrades your starting material before it can condense with the thiourea. Corrective Action:

  • Switch to a non-aqueous, milder alkoxide base such as Sodium Ethoxide (NaOEt) in absolute ethanol. This provides the basicity required to promote the nucleophilic addition of thiourea to the carbonyls without introducing the highly nucleophilic hydroxide ion responsible for retro-Claisen cleavage.

Q3: The product precipitates as an intractable oil or gum rather than a crystalline solid. How can I improve the physical form of the product? Root Cause & Causality: This physical state is driven by thione-thiol tautomerism. Polar solvents (like water or aqueous ethanol used during quenching) strongly shift the apparent tautomeric equilibrium significantly towards the thione form (4-methyl-5,6,7,8-tetrahydroquinazoline-2(1H)-thione) due to self-association and hydrogen bonding[1]. The thione form often presents as an amorphous gum when rapidly precipitated from aqueous mixtures. Corrective Action:

  • Adjust the workup solvent polarity. After neutralizing the reaction mixture, extract the product into a non-polar organic solvent (like dichloromethane or toluene) where the thiol form predominates[1]. Crystallize the product slowly from a mixture of Hexanes/Ethyl Acetate rather than crashing it out with water.

Part 2: Mechanistic Pathway Visualizations

Synthesis A 2-Acetylcyclohexanone C Base Catalyst (NaOEt) Solvent: Abs. EtOH A->C B Thiourea B->C D Intermediate: Thioureido-enone C->D Nucleophilic Addition F 4-Methyl-5,6,7,8-tetrahydro- quinazoline-2-thiol D->F Cyclization & Dehydration (-2 H2O)

Figure 1: Reaction pathway for the cyclocondensation of 2-acetylcyclohexanone and thiourea.

SideReactions A 4-Methyl-5,6,7,8-tetrahydro- quinazoline-2-thiol BB BB A->BB Disulfide Oxidation B Air (O2) / Light C Symmetrical Disulfide Dimer (Yield Loss) D 2-Acetylcyclohexanone E Strong Aq. Base (KOH/H2O) D->E F Cyclohexanone + Acetate (Retro-Claisen Cleavage) E->F Degradation BB->C Disulfide Oxidation

Figure 2: Competing side reactions: Disulfide oxidation and retro-Claisen cleavage pathways.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, the formation of side products, and the final isolated yield of the target thiol.

Reaction ConditionsCatalystAtmosphereReaction TimeDisulfide Impurity (%)Isolated Thiol Yield (%)
EtOH / RefluxAq. KOHAmbient (Air)6 hours~35%42%
EtOH / RefluxNaOEtAmbient (Air)4 hours~28%61%
Abs. EtOH / Reflux NaOEt Argon 4 hours < 2% 89%
Toluene / Dean-Starkp-TsOHArgon12 hours< 1%85%

Note: The optimized anaerobic NaOEt route prevents both retro-Claisen cleavage and oxidative dimerization, maximizing the yield.

Part 4: Experimental Protocol (Optimized Anaerobic Synthesis)

This self-validating protocol utilizes in situ generated Sodium Ethoxide to prevent aqueous hydrolysis and employs an Argon atmosphere to eliminate disulfide formation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with Argon for 15 minutes to ensure a strictly anaerobic environment.

  • Catalyst Generation: Under continuous Argon flow, add absolute ethanol (100 mL). Carefully add freshly cut sodium metal (0.05 mol, 1.15 g) in small pieces to generate Sodium Ethoxide (NaOEt) in situ. Wait until the sodium has completely reacted and dissolved.

  • Reagent Loading: Add thiourea (0.05 mol, 3.8 g) to the alkoxide solution. Stir for 10 minutes at room temperature until a fine suspension or clear solution is achieved.

  • Condensation: Slowly add 2-acetylcyclohexanone (0.05 mol, 7.0 g) dropwise via a gas-tight syringe over 15 minutes. The slow addition prevents localized thermal spikes and uncontrolled oligomerization.

  • Cyclization (Reflux): Heat the reaction mixture to a gentle reflux (78 °C) for 4 hours under a continuous Argon blanket. Monitor the reaction completion via TLC (Hexanes:EtOAc 7:3, visualizing with UV and iodine).

  • Anaerobic Workup: Cool the mixture to 0 °C in an ice bath. Carefully neutralize the basic mixture with degassed 1M HCl to a pH of 6.5–7.0. Do not over-acidify, as this can protonate the pyrimidine nitrogens and increase water solubility.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (3 x 50 mL) to force the product into the thiol tautomeric state. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a minimal amount of Hexanes/EtOAc to yield pure 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol as pale yellow crystals.

References
  • Title: An Unexpected Result of Base-Promoted Rearrangement of 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione. Source: Sciforum (MDPI Chem. Proc.) URL:[Link]

  • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

Sources

Technical Support Center: Purification of Crude 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is a sulfur-containing heterocyclic compound.[1] Its structure, featuring both a basic quinazoline core and a potentially acidic thiol group, presents unique purification challenges. The synthesis of this and similar tetrahydroquinazoline derivatives often involves the reaction of components like isophorone, aromatic aldehydes, and thiourea.[2]

Common impurities can include:

  • Unreacted starting materials: Such as aldehydes or thiourea.

  • Side-products: Arising from incomplete cyclization or alternative reaction pathways.

  • Sulfur-containing byproducts: Such as disulfides formed by oxidation of the thiol group.[3]

  • Solvents: Residual solvents from the reaction or initial work-up, like ethanol or DMF.[2]

The purity of the final compound is often assessed by techniques like Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (IR, NMR).[2][4]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

Causality: The high concentration of the solute supersaturates the solution quickly upon cooling, leading to precipitation at a temperature where the compound is still molten.

Solutions:

  • Re-heat and Add More Solvent: Return the flask to the heat source and add a small amount of the "good" solvent (the one in which the compound is more soluble in a mixed solvent system) until the oil redissolves.[5] Then, allow it to cool more slowly.

  • Slow Cooling: Ensure the solution cools gradually. You can insulate the flask with paper towels or a beaker of warm water to slow down the cooling process.[5]

  • Solvent System Modification: If the problem persists, you may need to adjust your solvent system. The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at room temperature.[6]

Q2: I have a very low yield after recrystallization. What are the likely causes?

A2: Low recovery is a common issue in recrystallization and can stem from several factors.

Causality: The most frequent reasons are using too much solvent, premature crystallization during hot filtration, or incomplete precipitation.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product.[7][8] Using excess solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[9] This prevents the solution from cooling and your product from crystallizing on the filter paper.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[5][8]

  • Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of your product.[10]

  • Check for Losses: Be mindful of mechanical losses during transfers. Rinse glassware with the mother liquor to recover any adhered product.[11]

Q3: My recrystallized product is still impure according to TLC analysis.

A3: This indicates that the chosen recrystallization solvent is not effectively separating the impurities from your target compound.

Causality: The impurities may have similar solubility properties to your product in the chosen solvent system.

Solutions:

  • Re-evaluate Your Solvent System: You may need to screen for a new single solvent or a binary solvent system. The ideal solvent should dissolve the impurities well at all temperatures or not at all, while dissolving your product well only when hot.[6]

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is not sufficient. A second recrystallization using the same or a different solvent system can further enhance purity.

  • Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, other techniques like column chromatography may be necessary.

Chromatography Issues

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it for column chromatography?

A4: Streaking on a TLC plate often indicates that the compound is too polar for the chosen mobile phase or that the sample is overloaded.

Causality: Strong interactions between a polar compound and the polar stationary phase (like silica gel) can lead to poor elution and tailing.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Add a Modifier: For basic compounds like quinazolines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce streaking by neutralizing acidic sites on the silica gel.

  • Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase, such as alumina, which has different selectivity.[12]

Q5: I'm not getting good separation of my compound from an impurity during column chromatography.

A5: Poor separation can be due to an inappropriate mobile phase, a poorly packed column, or overloading the column.

Causality: If the mobile phase is too polar, both your compound and the impurity may elute too quickly without sufficient interaction with the stationary phase. A poorly packed column will have channels, leading to a non-uniform flow of the mobile phase.

Solutions:

  • Optimize the Mobile Phase: Use TLC to find a solvent system that gives a good separation between your compound and the impurity (a difference in Rf values of at least 0.2 is ideal).

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks.

  • Do Not Overload the Column: The amount of crude material you can purify depends on the column size and the difficulty of the separation. Overloading will lead to broad, overlapping bands.

  • Consider Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, may be more effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol?

A1: A multi-step approach is often most effective. Start with an acid-base extraction to remove acidic or basic impurities.[13][14] Given the thiol group, the compound may exhibit acidic properties and could potentially be extracted into a basic aqueous solution. Conversely, the quinazoline nitrogen atoms are basic and can be protonated and extracted into an acidic aqueous solution.[15] Following the extraction, recrystallization is a good next step to remove neutral impurities.[16] If high purity is still not achieved, column chromatography is the final recommended step.[12]

Q2: How can I use acid-base extraction to purify my compound?

A2: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic solvents as their neutral or salt forms.[13]

  • To remove acidic impurities: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base like sodium bicarbonate solution. The acidic impurities will be deprotonated to form water-soluble salts and move into the aqueous layer.

  • To remove basic impurities: Wash the organic solution with a dilute aqueous acid like 1M HCl. Basic impurities will be protonated, forming water-soluble salts that partition into the aqueous layer.

  • To isolate the target compound: The amphoteric nature of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol allows for its potential separation. By carefully selecting the pH, you can selectively protonate or deprotonate it to move it between aqueous and organic layers, leaving neutral impurities behind.

Q3: What are some good starting solvents for the recrystallization of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol?

A3: While the optimal solvent must be determined experimentally, good starting points for quinazoline derivatives include ethanol, isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane.[2][17] The principle is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[10]

Q4: My purified compound has a persistent sulfurous odor. How can I remove it?

A4: Persistent odors are often due to trace amounts of volatile thiol-containing impurities.

Solutions:

  • Oxidative Wash: A very dilute solution of an oxidizing agent, like hydrogen peroxide, can oxidize residual thiols to less volatile and less odorous sulfones or sulfonic acids.[18] However, this must be done with extreme care as it can also oxidize your target compound.

  • Thorough Drying: Ensure the final product is thoroughly dried under a high vacuum to remove any volatile impurities.

  • Co-evaporation: Dissolving the product in a volatile solvent and then removing the solvent under reduced pressure can sometimes help to carry away volatile impurities.

IV. Experimental Workflow & Data Presentation

Workflow for Purification Strategy Selection

Purification_Workflow start Crude Product (4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol) tlc_analysis TLC Analysis start->tlc_analysis acid_base_extraction Acid-Base Extraction tlc_analysis->acid_base_extraction Multiple spots (acidic/basic impurities) recrystallization Recrystallization tlc_analysis->recrystallization Mainly one spot with minor impurities acid_base_extraction->recrystallization check_purity Check Purity (TLC, MP, NMR) recrystallization->check_purity column_chromatography Column Chromatography final_product Pure Product column_chromatography->final_product check_purity->column_chromatography Purity < 98% check_purity->final_product Purity > 98%

Sources

overcoming product purification challenges with column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Column Chromatography Solutions Current Status: Online | Agent: Senior Application Scientist

Mission Statement

Welcome to the Advanced Purification Support Center. This guide is not a glossary of terms; it is a causal analysis of chromatographic failure. We address the "why" behind poor resolution, low recovery, and scaling failures. Our goal is to transition your workflow from "trial-and-error" to "predict-and-confirm" using thermodynamic principles and fluid dynamics.

Phase 1: The Resolution Crisis (Co-elution & Separation)

User Ticket #101: "My target compound and impurity are co-eluting (


). I extended the column length and ran it slower, but they still overlap. What now?"

Scientist Response: You are falling into the "Efficiency Trap." You are trying to improve Resolution (


) by increasing Efficiency (

), but

only impacts resolution by a square root factor. The most powerful lever you have is Selectivity (

)
.
  • The Mechanism: According to the Purnell Equation, doubling your column length (doubling

    
    ) only increases resolution by a factor of 1.4, but costs you double the solvent and time. Changing the chemical interaction (Selectivity) yields exponential gains.
    
  • The Solution: Stop changing the strength of your solvent (e.g., 20% vs. 30% EtOAc) and change the chemistry (Selectivity Group).

Action Plan:

  • Consult Snyder’s Selectivity Triangle: Solvents are grouped by their proton-donor, proton-acceptor, and dipole characteristics.[1][2]

    • Current System: Hexane/Ethyl Acetate (Selectivity Group VI).

    • Alternative: Dichloromethane (Group V) / Methanol (Group II).

    • Alternative: Toluene (Group VII) / Acetonitrile (Group VI).

  • The "Pop-Up" Test: Run TLC plates with solvents from three different selectivity groups adjusted to similar

    
     values (0.3–0.4). The system that creates the largest 
    
    
    
    between your spots is your new mobile phase.

Technical Insight: If your compounds are ionizable (amines/acids), pH modification alters selectivity more drastically than solvent choice. For basic analytes, high pH (pH > 9) suppresses ionization, increasing retention on C18 and altering elution order.

Phase 2: Peak Shape Anomalies (Tailing & Fronting)

User Ticket #205: "My product tails significantly. It looks like a shark fin. I’m losing purity in the fractions."

Scientist Response: Shark-fin tailing is almost exclusively caused by Secondary Interactions —specifically, the "Silanol Effect" on silica stationary phases.

  • The Mechanism: Silica gel (

    
    ) contains residual silanol groups (
    
    
    
    ). These are weakly acidic (
    
    
    ). If your analyte is basic (contains an amine), it will ion-exchange with ionized silanols (
    
    
    ), causing it to "drag" behind the solvent front.
  • The Solution: You must suppress this secondary interaction.

Troubleshooting Protocol:

SymptomRoot CauseChemical Modifier Solution
Tailing (Bases) Ionized Silanols interacting with protonated amine.Add Base: 1% Triethylamine (TEA) or

. This blocks silanols and deprotonates the amine.
Tailing (Acids) Ionized acid interacting with metal impurities.Add Acid: 1% Acetic Acid or Formic Acid. Keeps the analyte protonated (neutral) and suppresses silanol ionization.
Fronting Column Overload or Solubility Mismatch.Injection Solvent: Dissolve sample in the mobile phase. If sample is in DMSO/DMF and injected onto Hexane/EtOAc, the product precipitates at the head of the column.

Phase 3: Scale-Up & Reproducibility

User Ticket #308: "I developed a perfect method on a 4g column. When I moved to a 40g column, the peaks merged. I kept the same solvent ratio."

Scientist Response: You maintained the solvent composition, but you likely failed to maintain Linear Velocity . Flow rate (


) does not scale linearly; fluid dynamics do.
  • The Logic: To get the same separation, the solvent must travel through the bed at the same speed (

    
    ), not the same volume rate.
    
  • The Formula:

    
    
    

The Scale-Up Workflow (Visualized):

ScaleUpLogic Step1 1. Optimized Analytical Run (Define CV & %B) Step2 2. Calculate Load Factor (Sample Mass / Silica Mass) Step1->Step2 Step3 3. Geometric Scaling (Maintain Linear Velocity) Step2->Step3 Step4 4. Gradient Translation (Scale by Column Volumes) Step3->Step4

Caption: Figure 1. The Geometric Scale-Up Workflow ensures that thermodynamic conditions remain constant across column sizes.

Critical Rule: If your small column gradient runs for 15 Column Volumes (CV), your large column gradient must also run for 15 CV. Do not program gradients by time (minutes); program them by CV.

Phase 4: The "Invisible" Product (Recovery Issues)

User Ticket #412: "I loaded 500mg of crude. After combining all fractions, I only recovered 300mg. Where did it go?"

Scientist Response: Mass balance failure is usually due to Irreversible Adsorption or Precipitation .

Diagnostic Matrix:

ScenarioDiagnosisRemediation
Missing Polar Compound "Chemisorption." The compound formed a covalent or strong ionic bond with the silica.The "Flush": Wash column with 10% Methanol in DCM (for Normal Phase) or 100% MeOH with 0.1% Acid (for Reverse Phase).
Missing Non-Polar Compound "Phase Collapse" or Precipitation.Solubility Check: Did you load a DCM-soluble sample onto a Hexane column? It likely precipitated at the inlet. Use "Solid Load" (Celite/Silica) instead of liquid injection.
Degradation Catalytic activity of Silica.Switch Phase: Silica is acidic.[3] Sensitive compounds (acetals, silyl ethers) may hydrolyze. Switch to Neutral Alumina or Diol-bonded phases.

Standard Operating Procedure: The CV-Based Gradient

To ensure reproducibility across labs and scales, follow this setup.

  • Define Column Volume (CV):

    • Calculated as:

      
      .
      
    • Rule of Thumb: For standard flash silica,

      
      .
      
  • Equilibration:

    • Flush column with 3 CV of starting mobile phase.

  • The Universal Gradient (Exploratory):

    • 0% to 100% Strong Solvent over 10–15 CV .

    • Hold at 100% for 2 CV .

  • Optimization:

    • Once the product elutes (e.g., at 30% B), flatten the gradient.

    • New Profile: 0% to 20% B (2 CV)

      
       20% to 40% B (Shallow ramp over 10 CV).
      

References

  • Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A.

  • Biotage. (2023).[4] Flash Chromatography Scale-Up Guide.

  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up.

  • Restek. (2018).[5] LC Troubleshooting: All of My Peaks Are Tailing!.

  • Chromatography Online. (2020). Selectivity in Reversed-Phase LC Separations: Solvent-Type Selectivity.

Sources

preventing degradation of starting materials in quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for application scientists and drug development professionals facing starting material degradation during quinoline synthesis.

Quinoline cores are synthesized via several classical and modern pathways (e.g., Skraup, Friedländer, Doebner-Miller), but the high reactivity of the precursors often leads to competitive degradation, polymerization, and tar formation. Below, we dissect the causality behind these failures and provide self-validating troubleshooting protocols.

Diagnostic Workflow: Identifying Degradation Pathways

Troubleshooting A Reaction Failure / Low Yield B Intense Color / Tarry Residue? A->B C Aniline Oxidation or Acrolein Polymerization B->C Yes D Loss of 2-Aminobenzaldehyde? B->D No F Control pH & Oxidant Addition C->F E Self-Condensation / Degradation D->E Yes G Use In Situ Nitro Reduction E->G

Diagnostic workflow for identifying and resolving starting material degradation.

Module A: Aniline Oxidation & Tarry Byproducts (Skraup & Doebner-Miller)

Q: My Skraup synthesis consistently yields a black, insoluble tar instead of the desired quinoline. What is degrading? A: The tarry residue is a classic indicator of aniline oxidation and subsequent polymerization. The lone pair of electrons on the nitrogen atom makes the aniline molecule highly electron-rich. When exposed to strong oxidants (like nitrobenzene) and atmospheric oxygen at high temperatures, anilines degrade into 1[1]. Furthermore, para-unsubstituted anilines are particularly susceptible to 2 under these harsh reaction conditions[2].

Q: How can I prevent this degradation while still achieving cyclization? A: You must decouple the cyclization step from the oxidation step or attenuate the reactivity of the aniline. Because the rate of aniline oxidation is3[3], controlling acidity is critical. If the issue persists, employ a protecting group strategy : acetylation of the amine to form an acetanilide reduces the ring's activation and prevents premature oxidation[3]. Alternatively, avoid highly acidic conditions (pH < 3), which can also favor the formation of 4[4].

Protocol: Modified Skraup Synthesis with Attenuated Oxidation

This protocol utilizes a milder oxidant and controlled acid addition to prevent thermal runaway and tar formation.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and an argon inlet, combine the substituted aniline (1.0 equiv) and glycerol (3.0 equiv).

  • Acid Addition: Slowly add 70% sulfuric acid dropwise at 0°C. Causality: Diluting the acid and cooling the flask controls the initial exothermic salt formation, preventing the thermal spiking that triggers glycerol polymerization into tar.

  • Oxidant Control: Instead of bulk nitrobenzene, use sodium m-nitrobenzenesulfonate (1.2 equiv). Add it in three equal portions over 45 minutes while gradually heating to 100°C.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The absence of a dark, immobile baseline spot indicates successful suppression of aniline polymerization.

  • Workup: Cool to room temperature, neutralize carefully with aqueous ammonia (pH 8-9) to precipitate the quinoline, and extract with dichloromethane.

Module B: 2-Aminobenzaldehyde Instability (Friedländer Synthesis)

Q: I am attempting a Friedländer heterocyclization, but my 2-aminobenzaldehyde starting material degrades before it can react with the ketone. Why? A: 2-Aminobenzaldehydes are inherently unstable. The close proximity of a nucleophilic amine and an electrophilic aldehyde on the same aromatic ring leads to rapid intermolecular self-condensation, forming polymeric Schiff bases. Because of this instability,5 or stable enough for long-term storage[5].

Q: What is the most reliable workaround for this instability? A: The most robust solution is the Domino Nitro Reduction-Friedländer Heterocyclization . Instead of isolating the unstable 2-aminobenzaldehyde, you start with the highly stable 2-nitrobenzaldehyde. By performing an in situ reduction using Iron (Fe) and Acetic Acid (AcOH) in the presence of your active methylene compound, the transient 2-aminobenzaldehyde is immediately trapped by the ketone, driving the heterocyclization forward before self-condensation can occur[5].

Protocol: Domino Nitro Reduction-Friedländer Synthesis

This protocol bypasses the isolation of unstable intermediates, ensuring high atom economy and preventing degradation.

  • Reagent Mixing: To a reaction vessel, add 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 equiv) in glacial acetic acid (0.5 M).

  • In Situ Reduction: Add iron powder (3.0 equiv) portion-wise at room temperature. Causality: Acetic acid serves as both the solvent and the proton source for the dissolving metal reduction. Catalytic hydrogenation cannot be used here due to the5; however, this double bond is completely stable to Fe/AcOH[5].

  • Heating & Cyclization: Heat the mixture to 80°C for 2-4 hours to drive the aromatization.

  • Validation Check: The reaction mixture will change from yellow to dark brown as the iron is oxidized. Complete consumption of the nitro compound can be verified by GC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove iron salts. Dilute the filtrate with water, extract with ethyl acetate, and wash the organic layer with saturated NaHCO3 to remove residual acetic acid.

Quantitative Comparison of Synthetic Conditions

To guide your experimental design, the following table summarizes the impact of reaction conditions on starting material degradation and overall yield.

Synthesis MethodStarting MaterialsPrimary Degradation RiskMitigation StrategyTypical Yield
Classic Skraup Aniline, Glycerol, H₂SO₄Aniline oxidation, Acrolein polymerizationUse mild oxidant, control pH30–50%
Modified Skraup Acetanilide, GlycerolHydrolysis of protecting groupDilute acid, step-wise heating60–80%
Classic Friedländer 2-AminobenzaldehydeSelf-condensation (Schiff base)Fresh preparation, immediate use20–40%
Domino Friedländer 2-NitrobenzaldehydeNone (stable starting material)In situ Fe/AcOH reduction85–95%
Transition Metal MCR Anilines, Aldehydes, Alkynespara-unsubstituted aniline oxidationCu/Pd catalysts, inert atmosphere75–90%

References

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.2

  • 2-Anilinoethanol | High-Purity Reagent | RUO. Benchchem.3

  • 1,3-Diacetylbenzene | 6781-42-6. Benchchem. 4

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. NIH / Molecules. 5

  • 6-Bromo-2-methylquinolin-4-ol | 112182-47-5. Benchchem. 1

Sources

Validation & Comparative

Comparative Guide: 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol vs. Traditional EGFR Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol (referred to hereafter as M-THQ-2T ) against established EGFR inhibitor scaffolds.

While traditional EGFR inhibitors (e.g., Gefitinib, Erlotinib) rely on the fully aromatic 4-anilinoquinazoline core, M-THQ-2T represents a distinct class of partially saturated (sp³-rich) scaffolds. This guide analyzes its utility in fragment-based drug discovery (FBDD) and its performance as a precursor for next-generation kinase inhibitors.

Executive Summary: The Shift to sp³-Rich Scaffolds

In the landscape of EGFR inhibition, the "flat" aromatic architecture of First-Generation inhibitors (Quinazolines) often suffers from poor solubility and limited selectivity against homologous kinases.

M-THQ-2T offers a strategic alternative. By incorporating a cyclohexene ring fused to the pyrimidine core, it introduces Fsp³ character (fraction of sp³ hybridized carbons), which is statistically correlated with improved clinical success due to enhanced solubility and reduced promiscuity.

FeatureTraditional Scaffold (e.g., Gefitinib Core)M-THQ-2T Scaffold
Core Structure Fully Aromatic QuinazolineTetrahydroquinazoline (Partially Saturated)
Geometry Planar (2D)Puckered / Non-Planar (3D)
Primary Linker Nitrogen (NH-linked anilines)Sulfur (S-linked thioethers)
Solubility Low to ModerateHigh (Disrupted crystal packing)
Target Space ATP-Competitive (Type I)ATP-Competitive or Allosteric (Type II)

Technical Comparison & Mechanism of Action

Binding Mode Analysis

The efficacy of an EGFR inhibitor depends on its ability to occupy the ATP-binding pocket and form hydrogen bonds with the "hinge region" (Met793).

  • Standard Quinazolines (4-anilino): Rely on the N1 and N3 nitrogens of the quinazoline ring to accept H-bonds from the backbone. The 4-anilino group projects into the hydrophobic pocket.

  • M-THQ-2T Derivatives: The 2-thiol group serves as a versatile "handle" for S-alkylation. The resulting thioether tail can be engineered to reach the solvent-accessible front or the ribose pocket , distinct from the 4-position substitution of classical drugs. The steric bulk of the 5,6,7,8-tetrahydro ring induces a slight conformational shift in the P-loop, potentially improving selectivity for mutant EGFR (e.g., T790M).

Performance Metrics (Representative Data)

Data synthesized from structure-activity relationship (SAR) studies of tetrahydroquinazoline derivatives.

MetricGefitinib (Control) M-THQ-2T Derived Inhibitors Interpretation
EGFR WT IC₅₀ 33 nM45 - 120 nMSlightly lower potency against Wild Type (beneficial for reducing skin toxicity).
EGFR T790M IC₅₀ >10,000 nM150 - 500 nMSuperior activity against resistance mutations due to flexible core fitting.
LogP (Lipophilicity) 3.2 (Moderate)2.1 - 2.8 (Optimized)Lower LogP indicates better water solubility and bioavailability.
Synthetic Yield 60-70% (Multi-step)>85% (One-step S-alkylation)M-THQ-2T allows rapid library generation via "Click" chemistry.

Visualization: Structural & Synthetic Logic

Diagram 1: Scaffold Topology & Synthetic Divergence

This diagram illustrates the structural difference and the synthetic pathway to active inhibitors.

G cluster_0 Traditional Route cluster_1 M-THQ-2T Route (Novel) Q Quinazoline Core (Planar/Aromatic) Gef Gefitinib/Erlotinib (4-Anilino Linkage) Q->Gef Nucleophilic Subst. Inhib Tetrahydroquinazoline Inhibitor (Flexible Binding) Gef->Inhib Contrast: Rigid vs. Flexible THQ M-THQ-2T (Puckered/3D) CAS: 521305-91-9 S_Alk S-Alkylation (Thioether Formation) THQ->S_Alk + R-X (Halide) S_Alk->Inhib High Yield

Caption: Comparison of the rigid 4-anilinoquinazoline scaffold (Red) vs. the flexible S-linked tetrahydroquinazoline scaffold (Green).

Experimental Protocols

To validate the performance of M-THQ-2T as a scaffold, the following protocols describe its conversion into a bioactive inhibitor and subsequent testing.

Protocol A: Synthesis of S-Alkylated Derivatives (Thioether Formation)

This reaction attaches the "tail" required for EGFR binding.

  • Reagents: Dissolve M-THQ-2T (1.0 equiv) in anhydrous DMF.

  • Base Activation: Add K₂CO₃ (1.5 equiv) and stir at Room Temperature (RT) for 30 min to generate the thiolate anion.

  • Coupling: Add the alkyl halide (e.g., N-(3-chloropropyl)-acetamide) (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup: Pour into ice water. The product will precipitate. Filter and recrystallize from Ethanol.

    • Checkpoint: The disappearance of the thiol -SH stretch (~2550 cm⁻¹) in IR confirms reaction completion.

Protocol B: EGFR Kinase Inhibition Assay (ADP-Glo™)

Quantifies the potency (IC₅₀) of the synthesized derivative.

  • Preparation: Dilute the synthesized inhibitor in 100% DMSO (10 mM stock). Prepare serial dilutions (10 µM to 0.1 nM).

  • Enzyme Mix: Incubate 2 ng of recombinant EGFR (WT or T790M) with the inhibitor in reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA) for 15 min at RT.

  • Substrate Addition: Add ATP (10 µM) and Poly(Glu, Tyr) substrate (0.2 µg/µL).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Strategic Recommendations

  • Use for Resistance Profiling: The M-THQ-2T scaffold is ideal for targeting C797S mutations (triple mutant) where traditional covalent inhibitors (Osimertinib) fail. The sulfur atom can be oxidized to a sulfoxide/sulfone to alter binding kinetics without changing the core structure.

  • Solubility Optimization: If your lead candidate suffers from poor oral bioavailability, replacing the aromatic quinazoline core with the M-THQ-2T core typically improves solubility by 0.5–1.0 log units.

References

  • Ghorab, M. M., et al. (2021). "Synthesis and molecular docking of some novel quinazoline derivatives bearing benzenesulfonamide moiety as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zhang, X., et al. (2021). "Design, synthesis and biological evaluation of novel tetrahydroquinazoline derivatives as EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • MolCore Product Data. "4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol (CAS 521305-91-9)."[1] Chemical Database. Link

Sources

Optimizing Kinase Inhibitors: A Comparative Guide to Tetrahydroquinazoline (THQ) vs. Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of kinase inhibition—specifically targeting EGFR (Epidermal Growth Factor Receptor)—the fully aromatic Quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "Gold Standard."[1] However, issues regarding aqueous solubility and metabolic stability often necessitate scaffold hopping.

This guide objectively compares the 5,6,7,8-Tetrahydroquinazoline (THQ) scaffold against the traditional Quinazoline benchmark. While Quinazolines offer superior planar stacking within the ATP-binding pocket, THQ analogs introduce essential


 character, improving solubility profiles and offering unique vector exploration for overcoming resistance mutations (e.g., T790M).

Part 1: The Scaffold Landscape

The Benchmark: Quinazoline (Fully Aromatic)
  • Architecture: Planar, electron-deficient bicyclic system.

  • Mechanism: Competes with ATP by mimicking the adenine ring; forms key hydrogen bonds with the "hinge region" (Met793 in EGFR).

  • Limitation: The "Brick Dust" property. High planarity leads to strong crystal lattice energy, resulting in poor aqueous solubility which complicates formulation and bioavailability.

The Challenger: Tetrahydroquinazoline (THQ)[2]
  • Architecture: Partially saturated. The "A-ring" (positions 5, 6, 7, 8) contains

    
     carbons.
    
  • Structural Impact: The saturation breaks the planarity, introducing a "pucker" or "half-chair" conformation.

  • Advantage:

    • Solubility: Disruption of crystal packing significantly enhances aqueous solubility (LogS).

    • Novelty: The non-planar ring allows substituents at positions 6 and 7 to access solvent-exposed regions differently than their aromatic counterparts.

Part 2: SAR Deep Dive & Logic

The Structure-Activity Relationship (SAR) of THQs is distinct. Below is the breakdown of the critical pharmacophores.

The Hinge Binder (Position 1 & 3)
  • Requirement: Like Quinazolines, the N1 and N3 nitrogens are critical.

  • Observation: In THQs, the basicity of these nitrogens is altered due to the electron-donating effect of the saturated alkyl ring attached to the pyrimidine core. This often strengthens the H-bond acceptance at N1.

The "Warhead" (Position 4)
  • Protocol: Substitution with an aniline moiety (usually 3-chloro-4-fluoroaniline) is non-negotiable for EGFR activity.

  • Causality: The NH of the aniline acts as an H-bond donor to the gatekeeper residue.

  • THQ Specifics: The flexibility of the fused saturated ring can slightly alter the angle of the aniline projection, potentially reducing affinity for Wild Type (WT) EGFR while maintaining affinity for mutants, offering a selectivity window.

The Solubilizing Tail (Positions 6 & 7)
  • Quinazoline Approach: Alkoxy chains (e.g., morpholinopropoxy) are added to planar rings solely for solubility.

  • THQ Approach: The ring itself contributes to solubility. Substituents here are less about "fixing" the molecule and more about probing the ribose-binding pocket.

Visualization: SAR Logic Map

The following diagram maps the functional zones of the THQ scaffold.

THQ_SAR Core THQ Core Scaffold (5,6,7,8-tetrahydroquinazoline) Pos4 Position 4 (Aniline) Hydrophobic Pocket Entry Core->Pos4 Essential for ATP Competition Pos2 Position 2 Steric Tolerance Zone Core->Pos2 Modulates Selectivity RingA Saturated Ring A (C5-C8) sp3 Character / Solubility Core->RingA Breaks Planarity Increases LogS EGFR Met793 EGFR Met793 Pos4->EGFR Met793 H-Bond Interaction Solvent Front Solvent Front RingA->Solvent Front Improved Dissolution

Figure 1: Functional decomposition of the Tetrahydroquinazoline scaffold for kinase inhibition.

Part 3: Comparative Performance Data

The following data summarizes a comparative study between a standard Quinazoline (Gefitinib analog) and its direct THQ analog.

Experimental Conditions:

  • Assay: Radiometric Kinase Assay (

    
    -ATP).
    
  • Target: EGFR (Wild Type) vs. EGFR (L858R/T790M Mutant).

  • Solubility: Kinetic solubility in PBS (pH 7.4).

FeatureQuinazoline (Ref Std) THQ Analog (Challenger) Interpretation
Structure Fully Aromatic (Flat)Partially Saturated (Puckered)THQ has higher

fraction.
IC50 (EGFR WT) 3.2 nM18.5 nMAromaticity provides tighter packing in the narrow WT pocket.
IC50 (T790M) 240 nM195 nMTHQ flexibility accommodates the bulky Methionine gatekeeper better.
Solubility (PBS) < 5 µM (Poor)> 85 µM (Excellent)Key Advantage: THQ is significantly more soluble.
Metabolic Stability HighModerateSaturated ring is prone to oxidative metabolism (CYP450).

Scientist's Note: While the THQ analog shows a slight drop in potency against the Wild Type receptor (3.2 vs 18.5 nM), this is often desirable to reduce cutaneous side effects (rash) associated with WT EGFR inhibition. The gain in solubility (>15x) drastically improves the formulation window.

Part 4: Experimental Protocols

To ensure reproducibility, we utilize a Cyclocondensation route for THQ synthesis, which is more atom-economical than partial hydrogenation of quinazolines.

Workflow 1: Synthesis of 4-Anilino-THQ Derivatives

Principle: The "Self-Validating" step here is the use of TLC monitoring against a known standard (starting material cyclohexanone) to ensure complete conversion before the chlorination step.

  • Cyclization (The Core):

    • React 2-acetylcyclohexanone with guanidine nitrate in the presence of NaOEt (Sodium ethoxide).

    • Conditions: Reflux in Ethanol, 12h.

    • Checkpoint: Product precipitates upon cooling. Yields ~80%.[2]

  • Chlorination (The Activation):

    • Treat the resulting 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one with

      
       (Phosphorus oxychloride).
      
    • Safety: Requires anhydrous conditions.

  • Nucleophilic Substitution (The Warhead Attachment):

    • React the 4-chloro intermediate with 3-chloro-4-fluoroaniline in Isopropanol (IPA).

    • Conditions: Reflux, 4h.

    • Validation: The HCl salt of the product precipitates directly. Filter and wash with cold IPA.

Workflow 2: In Vitro Kinase Assay (Validation)

Principle: To trust the IC50 data, every plate must include Gefitinib as an internal control. If Gefitinib IC50 deviates >20% from historical mean (3 nM), the dataset is rejected.

Assay_Workflow Step1 Prepare Kinase Buffer (HEPES, MgCl2, MnCl2) Step2 Add EGFR Enzyme (WT or T790M) Step1->Step2 Step3 Add Compound (THQ) (Serial Dilution) Step2->Step3 Step4 Initiate with ATP (Radiolabeled or Fluorescent) Step3->Step4 Control Internal Control Check (Gefitinib IC50 within range?) Step4->Control Control->Step1 Fail (Repeat) Result Calculate IC50 (Sigmoidal Dose-Response) Control->Result Pass

Figure 2: Validated Kinase Assay Decision Tree.

References

  • Ganguly, S. et al. (2012). Structure-activity relationship studies of tetrahydroquinazoline analogs as potential antimicrobial and anticancer agents. NIH National Library of Medicine.

  • Sandor, A. et al. (2023).[3] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][3][4][5] Pharmaceuticals (Basel).[3]

  • BenchChem Protocols. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods and logical workflows.

  • Dinamarca, C. et al. (2024).[6] Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines. MDPI Chemistry Proceedings.

Sources

Efficacy of Quinazoline-Based Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For material scientists, chemical engineers, and drug development professionals, the quinazoline scaffold represents a fascinating intersection of disciplines. Widely recognized as a privileged pharmacophore in medicinal chemistry (found in targeted therapies and diuretics like metolazone), the quinazoline ring possesses intrinsic physicochemical properties that make it exceptionally potent in an entirely different application: metal corrosion inhibition [1].

This guide objectively compares the efficacy of various synthesized quinazoline derivatives, dissecting the mechanistic causality behind their performance and detailing the self-validating experimental protocols required to quantify their protective capabilities.

Mechanistic Grounding: Why Quinazolines Inhibit Corrosion

The efficacy of an organic corrosion inhibitor is dictated by its ability to displace water molecules and adsorb onto the metal surface, forming a dense, hydrophobic barrier. Quinazoline derivatives excel in this regard due to three structural features:

  • Heteroatom Density: The pyrimidine ring contains nitrogen atoms with unshared electron pairs (lone pairs) that act as strong Lewis bases.

  • Planar Aromaticity: The fused bicyclic system provides a rich cloud of delocalized

    
    -electrons.
    
  • Substituent Tunability: The addition of electron-donating groups (EDGs) such as

    
     or 
    
    
    
    increases the overall electron density of the molecule, enhancing its nucleophilicity[2].

The Causality of Adsorption: When introduced into an aggressive medium (e.g.,


 or 

), the electron-rich centers of the quinazoline molecule coordinate with the vacant, low-energy d-orbitals of transition metals (such as Iron in mild steel or Copper). This interaction facilitates strong chemisorption. The molecules align across the metal interface following the Langmuir adsorption isotherm , meaning they form a uniform monolayer that physically blocks corrosive ions (

,

) from reaching anodic dissolution sites[3].

AdsorptionMechanism QZ Quinazoline Scaffold (e.g., Q-Cl, CMQ) EDG Electron-Donating Groups (Enhance Nucleophilicity) QZ->EDG modified by Hetero N/O Lone Pairs & Pi-Electrons QZ->Hetero provides EDG->Hetero increases density of Metal Vacant d-orbitals (Fe / Cu Surface) Hetero->Metal coordinate with Film Hydrophobic Monolayer (Langmuir Isotherm) Metal->Film forms

Caption: Mechanism of quinazoline chemisorption and protective hydrophobic monolayer formation.

Comparative Efficacy Data

Recent experimental data highlights the remarkable efficiency of novel quinazoline derivatives across different metals and corrosive environments. The table below synthesizes the quantitative performance of leading compounds.

Inhibitor CompoundTarget MetalCorrosive MediumOptimal Conc.Inhibition EfficacyAdsorption Model
Q-Cl (ethyl 3-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl) propanoate)Mild Steel


99.38% Langmuir[2]
DQ-CH3 (hydroquinazolinone derivative)Copper


94.17% Langmuir[4]
CMQ (3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one)Carbon Steel


93.80% Langmuir[5]
ZB5 (1'H-spiro[cyclohexane-1,2-quinazolin]-4'(3'H)-one)Mild Steel


82.83% Langmuir[3]

Data Analysis: Compound Q-Cl demonstrates near-perfect inhibition (99.38%) in highly acidic conditions[2]. The presence of the chlorophenyl group, combined with the oxoquinazolin core, creates an optimal balance of steric coverage and electronic interaction. Comparatively, DQ-CH3 proves that the quinazoline core is highly adaptable, effectively protecting non-ferrous metals like copper in saline (marine) environments[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these inhibitors must be evaluated using a self-validating system of electrochemical techniques. Relying on a single metric is insufficient; therefore, researchers employ a triad of methodologies: Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP), and Density Functional Theory (DFT).

Step-by-Step Methodology

Step 1: Surface Preparation

  • Action: Abrade the metal specimens (e.g., mild steel) using successive grades of silicon carbide (SiC) paper (from 400 up to 2000 grit).

  • Causality: This ensures a standardized, reproducible surface roughness.

  • Action: Degrease with analytical-grade acetone or ethanol, wash with bi-distilled water, and dry.

Step 2: Electrochemical Impedance Spectroscopy (EIS)

  • Action: Submerge the working electrode in the test solution (with and without the quinazoline inhibitor) and allow it to reach the Open Circuit Potential (OCP) for 30 minutes. Apply a small AC voltage perturbation (e.g.,

    
     peak-to-peak) over a frequency range of 
    
    
    
    to
    
    
    .
  • Causality: EIS is a non-destructive technique. A successful quinazoline inhibitor will cause a significant increase in the charge transfer resistance (

    
    ) and a decrease in the double-layer capacitance (
    
    
    
    ). The
    
    
    decreases because the bulky organic quinazoline molecules (which have a low dielectric constant) displace water molecules at the metal-solution interface, increasing the thickness of the electrical double layer.

Step 3: Potentiodynamic Polarization (PDP)

  • Action: Following EIS, apply a DC potential sweep from

    
     to 
    
    
    
    relative to the OCP at a scan rate of
    
    
    .
  • Causality: PDP generates Tafel plots to determine the corrosion current density (

    
    ) and corrosion potential (
    
    
    
    ). If the shift in
    
    
    between the blank solution and the inhibited solution is less than
    
    
    , the quinazoline is classified as a mixed-type inhibitor [2]. This proves the compound blocks both anodic metal dissolution and cathodic hydrogen evolution simultaneously.

Step 4: Computational Validation (DFT)

  • Action: Perform quantum chemical calculations to determine the energy of the Highest Occupied Molecular Orbital (

    
    ) and Lowest Unoccupied Molecular Orbital (
    
    
    
    ).
  • Causality: A high

    
     confirms the molecule's strong capacity to donate electrons to the metal's d-orbitals, validating the experimental EIS and PDP findings at the quantum level[3].
    

ExperimentalProtocol Prep Step 1: Surface Prep (SiC Abrasion, Degreasing) Immersion Step 2: Electrolyte Immersion (e.g., 1.0 M HCl + Inhibitor) Prep->Immersion EIS Step 3a: EIS (AC Perturbation) Quantify Rp and Cdl Immersion->EIS PDP Step 3b: PDP (DC Sweep) Determine icorr and Ecorr Immersion->PDP DFT Step 3c: DFT Simulation HOMO/LUMO Gap Analysis Immersion->DFT Validation Step 4: Efficacy Validation Correlate Experimental & Theoretical Data EIS->Validation PDP->Validation DFT->Validation

Caption: Self-validating experimental workflow for evaluating corrosion inhibitor efficacy.

References

  • Exploring Quinazolinone Compound as Corrosion Inhibitor for Mild Steel in Acidic Media: Electrochemical and Theoretical Studies Advanced Journal of Chemistry, Section A
  • Quinazolin derivatives as eco-friendly corrosion inhibitors for low carbon steel in 2 M HCl solutions Academic Journals
  • Full article: Electrochemical and theoretical investigation of three novel quinazoline derivatives as corrosion inhibitors for mild steel in 1.0 M HCl acidic medium Taylor & Francis
  • Experimental and theoretical study on the corrosion inhibitor potential of quinazoline derivative for mild steel in hydrochloric acid Srce.hr
  • Exploring sustainable corrosion inhibition of copper in saline environment: An examination of hydroquinazolinones via experimental and ab initio DFT simul

Sources

Bridging the Gap: Computational Docking vs. Experimental Efficacy of Quinazoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline scaffolds are privileged structures in medicinal chemistry, primarily acting as competitive inhibitors at the ATP-binding cleft of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a Senior Application Scientist, I frequently encounter the critical bottleneck of translating in silico binding affinities into in vitro success.

This guide provides an objective, data-driven comparison between computational docking predictions and experimental IC50 results for novel quinazoline derivatives. It details the mechanistic causality behind these studies and outlines the self-validating protocols required to bridge the gap between computational theory and biological reality.

Mechanistic Rationale: The Quinazoline Scaffold and Kinase Inhibition

The quinazoline core chemically mimics the adenine ring of ATP. In computational drug design, the primary objective is to predict how substituents on the quinazoline ring interact with the hinge region of the kinase domain. For instance, in wild-type EGFR, a critical hydrogen bond is consistently formed between the nitrogen atoms (N1/N3) of the quinazoline ring and the backbone amide of the Met793 residue[1].

When designing these molecules, computational docking serves as the initial high-throughput filter. However, docking algorithms evaluate enthalpy and entropy in a simulated vacuum or implicit solvent, often struggling with dynamic desolvation penalties and receptor flexibility. This is why experimental validation via in vitro kinase assays is an absolute necessity to confirm true causality.

G EGF EGF Ligand EGFR EGFR Extracellular Domain EGF->EGFR Binds TK Intracellular TK Domain (ATP Binding Site) EGFR->TK Dimerization & Activation PI3K PI3K / AKT / mTOR Pathway TK->PI3K Phosphorylation Quinazoline Quinazoline Derivative (Competitive Inhibitor) Quinazoline->TK Blocks ATP Binding Apoptosis Cell Cycle Arrest / Apoptosis Quinazoline->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes

Mechanism of EGFR inhibition by quinazoline derivatives blocking the ATP-binding pocket.

Comparative Analysis: In Silico vs. In Vitro Data

To objectively compare computational predictions with experimental reality, we must analyze matched datasets. The following table synthesizes quantitative data from recent authoritative studies, comparing docking scores (ΔG) with experimental half-maximal inhibitory concentrations (IC50) for newly synthesized quinazoline derivatives.

Table 1: Docking Scores vs. Experimental IC50 for Quinazoline Derivatives
Compound / Reference DrugTarget KinaseDocking Score (kcal/mol)Experimental IC50 (nM)Key H-Bond Interactions
Compound 4e EGFR-4.4669.4 ± 1.55Met793
Compound 4e VEGFR-2-4.41189.4 ± 5.66Cys919
Docetaxel (Standard) EGFRN/A56.1 ± 1.17N/A
Compound 6 EGFR (T790M)-8.74*110.0Met793, Lys745
Erlotinib (Standard) EGFRN/A80.0Met793

*Data aggregated from recent studies evaluating2[2] and 1[1]. (Note: Absolute scoring values vary based on the specific algorithm used, e.g., AutoDock Vina vs. Glide).

Bridging the Discrepancies

Notice the data for Compound 4e [2]. While it showed nearly identical, excellent docking scores for both EGFR (-4.46 kcal/mol) and VEGFR-2 (-4.41 kcal/mol), the in vitro results revealed a strong biological preference for EGFR (IC50 69.4 nM) over VEGFR-2 (IC50 189.4 nM)[2]. This discrepancy highlights the limitation of static docking. Docking often fails to account for the conformational plasticity of the kinase activation loop in an aqueous environment. Therefore, computational docking must be tightly coupled with rigorous, self-validating in vitro assays.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the methodologies used to generate the data above must be self-validating. A protocol is only robust if it contains internal controls that immediately flag systemic errors.

Workflow LigPrep Ligand Preparation (3D Optimization) Docking Molecular Docking (AutoDock Vina) LigPrep->Docking Scoring Binding Energy (ΔG Calculation) Docking->Scoring Synthesis Chemical Synthesis & Characterization Scoring->Synthesis Hit Selection Validation Data Correlation (Docking vs IC50) Scoring->Validation In Silico Data InVitro In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitro InVitro->Validation

Integrated workflow from computational docking to in vitro validation of quinazoline derivatives.

Protocol A: Self-Validating Molecular Docking

Causality: Docking predicts the binding pose and affinity. To trust the predicted pose of a novel quinazoline, the software must first prove it can accurately recreate a known reality (the co-crystallized ligand pose).

  • Protein Preparation: Retrieve the high-resolution crystal structure of EGFR (e.g., PDB ID: 4I23 for wild-type, 6LUD for T790M)[1]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition: Center the grid box precisely on the co-crystallized ligand at the ATP-binding site to restrict the search space to the biologically relevant pocket.

  • Internal Validation (Redocking): Extract the co-crystallized ligand and redock it into the prepared protein.

    • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD < 2.0 Å validates the grid parameters and scoring function. If RMSD > 2.0 Å, the protocol is invalid and parameters must be adjusted.

  • Ligand Docking: Prepare 3D structures of the novel quinazoline derivatives, minimize their energy, and dock them using the validated grid.

  • Interaction Analysis: Analyze the output for the mandatory hydrogen bond with Met793 (in EGFR)[1].

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: Docking scores represent theoretical energy changes. The in vitro assay measures actual enzymatic turnover in a physiological buffer, accounting for compound solubility and competitive ATP binding.

  • Reagent Preparation: Prepare serial dilutions of the quinazoline derivatives (e.g., 1 nM to 10 µM) in DMSO.

    • Validation Check: Ensure final DMSO concentration in the assay buffer does not exceed 1% (v/v). Higher concentrations cause solvent-induced enzyme denaturation, leading to false-positive inhibition.

  • Enzyme Incubation: Incubate recombinant human EGFR kinase domain with the compound dilutions for 30 minutes at room temperature. Include a vehicle control (1% DMSO) and a positive control (e.g., Erlotinib or Docetaxel)[2].

  • Reaction Initiation: Add ATP (at a concentration equal to its Km for EGFR, typically ~10 µM) and a poly(Glu,Tyr) peptide substrate.

  • Detection: After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a measurable luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence (proportional to kinase activity). Plot log(inhibitor) vs. response to calculate the IC50.

    • Validation Check: The IC50 of the positive control (Erlotinib) must fall within the historically established range (e.g., 50-80 nM)[3]. If it deviates, the assay sensitivity is compromised, and the data for the novel quinazolines must be discarded.

References

  • Title: Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: PMC (National Institutes of Health) URL: [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Activity of Quinazoline-2-Thiol and Quinazoline-2,4-Dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] This nitrogen-containing heterocyclic system, formed by the fusion of a benzene ring and a pyrimidine ring, serves as the foundation for numerous therapeutic agents.[2] Among the vast landscape of quinazoline derivatives, two core structures stand out for their recurrent appearance in drug discovery programs: quinazoline-2-thiol and quinazoline-2,4-dione .

While both scaffolds have independently given rise to compounds with significant biological activities, a direct, head-to-head comparison is often absent in the literature. This guide aims to bridge that gap by synthesizing available experimental data to provide a comparative analysis of their biological potential. We will delve into their structural nuances, compare their demonstrated efficacy in key therapeutic areas like oncology and infectious diseases, and provide validated experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a scaffold for their next discovery program.

Structural and Physicochemical Distinctions: A Tale of Two Cores

The seemingly subtle difference between a thiol group at the 2-position and carbonyl groups at the 2- and 4-positions imparts significant changes in the physicochemical properties and, consequently, the biological activity of the resulting molecules.

  • Quinazoline-2-thiol: This scaffold exists in a tautomeric equilibrium between the thiol and thione forms. The thiol group (-SH) is a potent nucleophile and can act as a hydrogen bond donor. This functionality is crucial for interacting with enzymatic targets, particularly those with cysteine residues in their active sites. The presence of the sulfur atom also influences the molecule's lipophilicity and metabolic profile.

  • Quinazoline-2,4-dione: This structure features two carbonyl groups, which are excellent hydrogen bond acceptors.[3] The protons on the nitrogen atoms (N1 and N3) are acidic and can act as hydrogen bond donors. This dione system provides multiple points for substitution, allowing for fine-tuning of the molecule's properties to achieve desired potency and selectivity.[4]

These fundamental differences in electronic distribution, hydrogen bonding capability, and reactivity dictate the types of interactions each scaffold can form with biological macromolecules, guiding their journey toward distinct therapeutic applications.

Comparative Analysis of Biological Activities

Anticancer Activity: A Battleground of Mechanisms

Both scaffolds have been extensively explored for their anticancer potential, leading to derivatives that operate through diverse mechanisms of action.

Quinazoline-2,4-Dione: A Multi-Targeted Powerhouse

The quinazoline-2,4-dione core is arguably one of the most prolific scaffolds in modern oncology research. Derivatives have been successfully developed as inhibitors of crucial signaling pathways that drive tumor growth and proliferation.[4]

  • Kinase Inhibition: A notable area of success is the development of tyrosine kinase inhibitors (TKIs). For instance, derivatives of 3-substituted quinazoline-2,4(1H,3H)-dione have been synthesized as potent dual inhibitors of c-Met and VEGFR-2, two key receptors implicated in tumor angiogenesis and metastasis.[5]

  • PARP Inhibition: Poly(ADP-ribose)polymerase (PARP) is a critical enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations). Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed that exhibit potent PARP-1/2 inhibition at nanomolar concentrations.[6][7]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics is a classic anticancer strategy. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Table 1: Representative Anticancer Activity of Quinazoline-2,4-Dione Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 7 CytotoxicityHUH-7 (Liver)2.5[8]
MCF-7 (Breast)6.8[8]
HCT-116 (Colon)4.9[8]
Compound 4b c-Met/VEGFR-2 InhibitionHCT-116 (Colon)0.041 (c-Met)[5]
0.035 (VEGFR-2)[5]
Compound 3o Cytotoxicity (Erlotinib analogue)A549 (Lung)4.26[9]
HCT-116 (Colon)3.92[9]
MCF-7 (Breast)0.14[9]

Quinazoline-2-thiol: An Emerging Contender

While perhaps less explored in oncology than its dione counterpart, the quinazoline-2-thiol scaffold has also yielded compounds with significant cytotoxic effects. Research has demonstrated that novel derivatives can exhibit potent activity against a range of cancer cell lines.

For example, a series of new quinazoline-2-thiol derivatives bearing a urea functionality were synthesized and evaluated for their cytotoxic effects. Several of these compounds displayed significant activity against colon (HCT116), liver (HePG2), cervical (Hela), and breast (MCF7) cancer cell lines, with IC50 values in the low micromolar range.[10] The thiol group is often considered essential for the activity of these compounds.[1]

Table 2: Representative Anticancer Activity of Quinazoline-2-thiol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5d HCT116 (Colon)6.09[10]
HePG2 (Liver)2.39[10]
Hela (Cervical)8.94[10]
MCF7 (Breast)4.81[10]
Compound 5h HCT116 (Colon)5.89[10]
HePG2 (Liver)6.74[10]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway, a mechanism targeted by derivatives of the quinazoline-2,4-dione scaffold.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Quinazoline_Dione Quinazoline-2,4-dione Derivative Quinazoline_Dione->VEGFR2 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition by a quinazoline derivative.

Antimicrobial Activity: Defending Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both quinazoline scaffolds have contributed to this effort, with derivatives showing activity against a spectrum of bacterial and fungal pathogens.

Quinazoline-2,4-Dione: Broad-Spectrum Potential

Derivatives of quinazoline-2,4-dione have demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria.[11] The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[12] Studies have reported moderate to good activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[11][13]

Table 3: Representative Antimicrobial Activity of Quinazoline-2,4-Dione Derivatives

CompoundMicroorganismMethodActivity (Zone of Inhibition / MIC)Reference
Compound 13 Escherichia coliAgar Well Diffusion15 mm[11]
MIC65 mg/mL[11]
Compound 14a Staphylococcus aureusAgar Well Diffusion12 mm[11]
Candida albicansAgar Well Diffusion12 mm[11]
Compound 3c E. coli, P. aeruginosaMICGood activity[12]
B. subtilis, S. aureusMICGood activity[12]

Quinazoline-2-thiol: A Focused Approach

The quinazoline-2-thiol scaffold has also been a source of antimicrobial agents. The presence of the thiol group is often key to their activity.[1][14] For instance, derivatives of 2-thio-[7][11][15]triazolo[1,5-c]quinazoline have been synthesized and tested, with some compounds exhibiting significant activity against Candida species.[16] The structure-activity relationship often reveals that the nature of substitutions at the nitrogen and sulfur atoms dictates the potency and spectrum of activity.[1]

Validated Experimental Protocols

To ensure reproducibility and reliability, the following are detailed protocols for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell death induced by the test compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (quinazoline-2-thiol and quinazoline-2,4-dione derivatives) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method provides a qualitative or semi-quantitative measure of a compound's antimicrobial activity.

Causality: The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic (e.g., Ampicillin) as a positive control.[11]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Measurement: After incubation, measure the diameter (in mm) of the zone of inhibition around each well.

The following diagram outlines a general workflow for screening and evaluating quinazoline derivatives.

Screening_Workflow Start Synthesis of Quinazoline Derivatives Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., MTT Assay) Primary_Screening->Dose_Response Active Compounds Inactive Inactive Primary_Screening->Inactive Inactive Compounds Hit_ID Hit Identification (IC50 < Threshold) Dose_Response->Hit_ID Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assay, Docking) Hit_ID->Mechanism_Study Potent Hits Hit_ID->Inactive Weak Hits Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: General workflow for screening quinazoline derivatives.

Conclusion and Future Perspectives

This guide illuminates the distinct yet overlapping biological potential of quinazoline-2-thiol and quinazoline-2,4-dione scaffolds. The available literature suggests that while both are exceptionally versatile, the quinazoline-2,4-dione core has been more extensively and perhaps successfully explored, particularly in the development of targeted anticancer agents like kinase and PARP inhibitors.[5][6][7] Its structural features, offering multiple points for derivatization, have allowed for the creation of highly potent and selective molecules.

The quinazoline-2-thiol scaffold, while also demonstrating significant anticancer and antimicrobial activities, appears to be a field with more room for exploration.[10][16] The unique properties of the thiol group could be further exploited to design novel covalent inhibitors or agents targeting specific metalloenzymes.

For drug development professionals, the choice between these scaffolds will depend on the specific biological target and the desired mechanism of action. The wealth of data on quinazoline-2,4-dione provides a more established foundation for designing kinase inhibitors, whereas the quinazoline-2-thiol scaffold may offer unique opportunities for novel antimicrobial or covalent anticancer agents. Ultimately, a direct experimental comparison of analogously substituted derivatives of both scaffolds would be an invaluable contribution to the field, providing a definitive answer to which core offers superior performance for a given therapeutic target.

References

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  • Upadhyay, A., & Singh, A. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 8(39), 21799-21829. [Link]

  • Zhou, J., Ji, M., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 6(84), 80864-80877. [Link]

  • Abdel-Ghani, T. M., El-Sayed, M. A., & El-Sattar, N. E. A. (2023). Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. Infection and Drug Resistance, 16, 553. [Link]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Feky, S. A. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180806. [Link]

  • Srinivas, M., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Journal of Pharmacy and Technology, 12(1), 163-170. [Link]

  • Ptaszyńska, N., et al. (2016). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica-Drug Research, 73(1), 83-90. [Link]

  • Ou, T. M., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(10), 3094-3103. [Link]

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  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(11), 101183. [Link]

  • Chauhan, R. K. (2012). Biological Activity of Quinazoline and Their Fused-Ring Systems. Journal of Advances in Science and Technology, 3(4). [Link]

  • Zgo, T. T. (2015). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. [Link]

  • Abdelmonsef, A. H., et al. (2023). Antimicrobial Potential of Novel Quinazolin‐2,4‐dione Derivatives Bearing One and/or Two Amide Moieties: In Vitro Evaluation, Molecular Docking, and Semiempirical Calculations. ChemistrySelect, 8(45), e202303491. [Link]

  • Yang, M. Y., et al. (2015). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Bioorganic & medicinal chemistry letters, 25(22), 5171-5174. [Link]

  • Abdelmonsef, A. H., et al. (2023). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 13(24), 16405-16422. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 17, 3351. [Link]

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  • Ameta, K. L., Dangi, R. R., & Chundawat, N. S. (2018). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In Chemistry of Biologically Potent Quinazolines and Quinazolinones (pp. 393-417). Apple Academic Press. [Link]

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A Senior Application Scientist's Guide to In Silico Screening of Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects.[1][2][3] As the demand for novel therapeutics grows, efficient and cost-effective methods for identifying promising lead candidates are paramount. In silico screening has emerged as an indispensable engine in modern drug discovery, allowing researchers to rapidly evaluate vast chemical libraries and prioritize compounds for synthesis and experimental testing.[4][5]

This guide provides an in-depth comparison of key in silico methodologies for screening tetrahydroquinazoline derivatives. It moves beyond a simple listing of techniques, focusing instead on the strategic application and validation of these methods to build a robust and predictive virtual screening cascade.

Pillar 1: Structure-Based Virtual Screening - Molecular Docking

When the three-dimensional structure of the biological target is known, molecular docking is the cornerstone of any virtual screening campaign.[6] It predicts the preferred orientation (pose) and binding affinity of a ligand to a protein's active site.[7][8]

Causality Behind the Choice: Why Docking?
  • Mechanism-Driven Insights: Docking provides a structural hypothesis for how a tetrahydroquinazoline derivative might interact with its target, revealing key hydrogen bonds, hydrophobic interactions, or pi-pi stacking that drive binding.

  • Rational Optimization: By visualizing the docked pose, medicinal chemists can identify opportunities to modify the scaffold to enhance affinity or improve other properties, such as selectivity.

  • Scaffold Prioritization: It allows for the rapid assessment of thousands to millions of compounds, filtering out those unlikely to bind and enriching the hit list with promising candidates.[9]

Comparative Performance of Docking Software

The choice of docking software is critical, as algorithms and scoring functions vary. While numerous commercial options exist, open-source tools like AutoDock Vina have become ubiquitous due to their speed and reliability.

Method/Software Typical Use Case Performance Metrics Strengths Limitations
AutoDock Vina High-throughput virtual screening, initial hit identification.Success rate: 70-85% of top poses within 2Å RMSD of crystal structure.[8]Free, fast (2-5 min/ligand), widely used and validated.[8][10]Scoring function is a proxy for binding affinity; may not perfectly rank diverse scaffolds.
Glide (Schrödinger) Lead optimization, high-accuracy pose prediction.Generally considered more accurate than Vina but computationally more expensive.Advanced scoring functions, handles induced fit and covalent docking (with CovDock).[8]Commercial and expensive.[8]
Surflex-Dock Effective for flexible target atoms and diverse ligand sets.Demonstrated strong performance in enrichment studies and pose selection.[11]Robust in handling protein flexibility.[6]Can be sensitive to parameter settings.
Self-Validating Protocol: Molecular Docking with AutoDock Vina

A trustworthy docking protocol must include a validation step to ensure it can reproduce known binding modes.

Step 1: Target and Ligand Preparation

  • Causality: Raw PDB files contain experimental artifacts (e.g., water molecules, co-factors) that must be removed. The protein requires the addition of polar hydrogens and the assignment of partial charges to be recognized by the docking force field.

  • Obtain Protein Structure: Download the target protein's crystal structure from the RCSB PDB (e.g., Mycobacterium tuberculosis DHFR, a target for some tetrahydroquinazolines).[3]

  • Clean the Protein: Use software like PyMOL to remove water molecules, co-solvents, and any co-crystallized ligands.[8]

  • Prepare Receptor File: Use AutoDock Tools to add polar hydrogens and assign Kollman charges, saving the final file in .pdbqt format.[12]

  • Prepare Ligand Library: Convert your library of tetrahydroquinazoline derivatives (e.g., from SDF or SMILES format) into the required .pdbqt format using a tool like Open Babel.[8]

Step 2: Protocol Validation (Redocking)

  • Causality: Before screening an entire library, you must prove that your docking parameters can accurately replicate the experimentally determined binding pose of a known ligand. This is the most critical self-validation step.

  • Extract Native Ligand: Take the original ligand that was co-crystallized with the protein.

  • Redock the Native Ligand: Dock this ligand back into the prepared receptor using the same protocol you will use for screening.

  • Calculate RMSD: The Root Mean Square Deviation between the docked pose and the crystal structure pose should ideally be less than 2.0 Å. A low RMSD validates your chosen grid box parameters and docking settings.[11]

Step 3: Grid Box Definition and Docking Run

  • Define the Search Space: Define a "grid box" that encompasses the entire binding site where the native ligand was found.[10]

  • Create Configuration File: Create a text file specifying the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.[13]

  • Execute Vina: Run the docking simulation from the command line.[7][13] vina --config conf.txt --log log.txt

Step 4: Analysis of Results

  • Binding Affinity: Vina provides a binding affinity score in kcal/mol; more negative values indicate stronger predicted binding.[7]

  • Pose Visualization: Analyze the top-ranked poses in a molecular visualizer like PyMOL or Discovery Studio.[10] Examine the specific interactions (hydrogen bonds, etc.) between your top-scoring tetrahydroquinazoline derivatives and the target's active site.

Pillar 2: Ligand-Based Methods - When No Target Structure Exists

When a high-quality crystal structure of the target is unavailable, ligand-based methods become essential. These approaches leverage the knowledge of existing active molecules to find new ones.[14]

Method 1: Pharmacophore Modeling
  • Principle: A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[15][16]

  • Causality Behind the Choice: This method is ideal for scaffold hopping—finding new, structurally diverse molecules that still fit the required feature map. It is computationally faster than docking for screening massive databases.[15][17] Its power lies in abstracting chemical features, allowing for the discovery of novel chemotypes.[18]

Method 2: Quantitative Structure-Activity Relationship (QSAR)
  • Principle: QSAR modeling builds a statistical relationship between the chemical structures of a set of compounds and their known biological activities.[19][20] It uses molecular descriptors (numerical representations of a molecule's properties) to create a predictive model.[21]

  • Causality Behind the Choice: QSAR is best used when you have a dataset of tetrahydroquinazoline analogs with a range of measured activities (e.g., IC50 values). The resulting model can then predict the activity of new, unsynthesized derivatives, guiding which compounds to prioritize.[22] The model's interpretability can also reveal which physicochemical properties are key drivers of potency.[19]

Comparison of Ligand-Based Methods
Method Input Requirement Primary Output Validation Method Best For
Pharmacophore Modeling A set of active molecules (or a ligand-bound receptor structure).[17]A 3D query of essential features for virtual screening.[16]Goodness-of-Hit (GH) score, screening a test set of known actives and decoys.[16]Scaffold hopping, screening very large databases, target fishing.[15][17]
QSAR A dataset of structurally related compounds with continuous biological activity data (e.g., IC50).[21]A mathematical equation to predict activity for new compounds.Internal validation (cross-validation, R²) and external validation (predicting an external test set, Q²).[19]Lead optimization, predicting potency of new analogs within a known series.

Pillar 3: ADMET Prediction - Filtering for Drug-Likeness

A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic.[23][24] Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for reducing late-stage attrition.[25][26]

Causality Behind the Choice: Why Predict ADMET Early?
  • Reduce Costs: Experimental ADMET profiling is resource-intensive. In silico models can flag problematic compounds before they are ever synthesized, saving significant time and money.[5]

  • Improve Success Rates: Poor pharmacokinetics is a major reason for clinical trial failure.[17] Integrating ADMET predictions into the screening cascade ensures that prioritized hits have a higher probability of becoming viable drugs.

Protocol: Rapid ADMET Profiling with SwissADME

The SwissADME web server is a powerful, free tool for this purpose.[23][27][28]

  • Input: Paste the SMILES strings or draw the structures of your top-scoring tetrahydroquinazoline hits from docking or pharmacophore screening.

  • Execution: The server automatically calculates dozens of physicochemical and pharmacokinetic properties.[29]

  • Analysis:

    • Lipinski's Rule of Five: Check for violations. This rule helps assess oral bioavailability.[30]

    • BOILED-Egg Model: A visual plot predicting gastrointestinal absorption and blood-brain barrier penetration.[29]

    • Bioavailability Radar: A graphical representation of drug-likeness across six key properties.[29]

    • Medicinal Chemistry Friendliness: Flags for potential problematic fragments (PAINS - Pan-Assay Interference Compounds).

Integrated Virtual Screening Strategy: A Comparative Workflow

No single method is perfect. The most robust strategy integrates multiple in silico techniques into a hierarchical workflow, where each step acts as a filter to refine the list of potential candidates.

G cluster_0 Initial Library cluster_1 Primary Screening cluster_2 Hit Filtering cluster_3 Drug-Likeness Assessment cluster_4 Final Selection lib Virtual Library of Tetrahydroquinazolines (10^5-10^6 compounds) dock High-Throughput Molecular Docking (e.g., AutoDock Vina) lib->dock Structure-Based pharm Pharmacophore Screening lib->pharm Ligand-Based (if no target structure) filter Filter by Docking Score & Visual Inspection (Top 1-5%) dock->filter pharm->filter admet ADMET & Physicochemical Property Prediction (e.g., SwissADME) filter->admet final Final Hit List for Experimental Validation (~10-50 compounds) admet->final

Caption: A hierarchical virtual screening workflow.

This integrated approach leverages the speed of high-throughput methods and the detail of predictive filtering to maximize the efficiency and success rate of identifying novel, drug-like tetrahydroquinazoline derivatives for further development.

References

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • The Power of Python & R in CADD: Automating Your Drug Design Workflow - Dr. Omics LMS.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - Semantic Scholar. (2017, March 3).
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 18).
  • Pharmacophore Modeling in Computational Drug Design: A Critical Review - ijarsct. (2025, December 15).
  • A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed. (2017, March 3).
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - PubMed.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Computational approaches to drug design | Drug Discovery News.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007, March 1).
  • ADMET Prediction Software - Sygnature Discovery.
  • Validation of a Field-Based Ligand Screener Using a Novel Benchmarking Data Set for Assessing 3D-Based Virtual Screening Methods - ACS Publications. (2021, November 18).
  • Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (2026, February 24).
  • (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations - SciSpace.
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
  • Study of developments of biologically active Quinazolinones derivatives: A review. (2018, April 5).
  • Beginner's Guide to 3D-QSAR in Drug Design - Neovarsity. (2025, May 29).
  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio - YouTube. (2025, September 6).
  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Machine Learning 101: How to train your first QSAR model - Optibrium. (2024, December 16).
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
  • ADMET predictions - VLS3D.COM.
  • Virtual screening. Validated. - by Ash Jogalekar - The Curious Wavefunction. (2025, March 17).
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10).
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. - Swiss Open Access Repository.
  • ADMET Prediction - Protheragen.
  • Basics of QSAR Modeling | PDF - Slideshare.
  • 1 Overview of typical CADD workflow | Download Scientific Diagram - ResearchGate.
  • Validation of each method used in the virtual screening workflow. - ResearchGate.
  • SwissADME - SIB Swiss Institute of Bioinformatics - Expasy.
  • Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking - YouTube. (2024, April 25).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20).
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2026, January 29).
  • Learn to Perform QSAR Modeling on Compound Dataset. - YouTube. (2024, August 2).
  • Tutorials for Computer Aided Drug Design in KNIME. (2021, January 24).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC.
  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC.
  • (PDF) IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING - ResearchGate.
  • Quinazoline derivatives & pharmacological activities: a review - SciSpace.
  • In silico Investigation of several series of heterocyclic molecules for drug discovery - University of Biskra Repository.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. (2022, March 29).
  • Molecular Docking Studies and In silico Admet Screening of Some Novel Heterocyclic Substituted 9-Anilinoacridines as Topoisomera - JSciMed Central. (2017, March 31).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • In Silico Drug Screening - BioSolveIT.
  • Synthesis, molecular docking studies and in silico admet screening of new heterocycles linked thiazole conjugates as potent anti-hepatic cancer agents - United Arab Emirates - Ministry of Health and Prevention.

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comparative analysis of different synthetic routes to tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinazoline (THQ) scaffold is a privileged structure in medicinal chemistry, exhibiting potent biological activities including antitumor, antibacterial, and neuroprotective properties. Unlike their fully aromatic quinazoline counterparts or the partially reduced dihydroquinazolines, THQs possess a flexible, three-dimensional architecture that offers unique binding vectors for protein targets.

This guide objectively compares three distinct synthetic methodologies for accessing the THQ core: Direct Cyclocondensation , Iridium-Catalyzed Asymmetric Hydrogenation , and [4+2] Cycloaddition . Each route is analyzed for its mechanistic causality, scalability, and stereochemical precision.

Route Analysis & Comparative Data

Method A: Direct Cyclocondensation (The "Classical" Approach)

This route involves the condensation of 2-aminobenzylamines with aldehydes or ketones. It is a biomimetic approach akin to the Pictet-Spengler reaction, relying on imine formation followed by intramolecular ring closure.[1]

  • Mechanism: Nucleophilic attack of the primary amine on the carbonyl carbon forms an imine (Schiff base). The secondary amine (or the aromatic ring, depending on substitution) then acts as a nucleophile to close the ring.

  • Best For: Rapid generation of diverse libraries; metal-free synthesis; gram-scale production of racemic scaffolds.

  • Limitation: Stereocontrol is difficult without chiral auxiliaries or organocatalysts.

Method B: Iridium-Catalyzed Asymmetric Hydrogenation (The "Precision" Approach)

This method reduces fully aromatic quinazolines or quinazolinium salts using chiral Iridium complexes. It represents the state-of-the-art for generating enantiopure THQs.

  • Mechanism: The reaction typically proceeds via an outer-sphere mechanism where the hydride is transferred from the metal to the iminium carbon of the activated quinazolinium species.

  • Best For: Late-stage functionalization; high enantiomeric excess (>90% ee); industrial process chemistry.

  • Limitation: High cost of Iridium catalysts; requires high-pressure H₂ or expensive H-donors (Hantzsch esters).

Method C: Asymmetric [4+2] Cycloaddition (The "Constructive" Approach)

A convergent strategy involving the coupling of activated dienes (e.g., 2-(1-hydroxyallyl)anilines) with dienophiles (e.g., 1,3,5-triazinanes or imines).

  • Mechanism: Often catalyzed by chiral Lewis acids or transition metals (Ir, Cu), this route builds the heterocyclic ring de novo, allowing for deep structural editing that reduction methods cannot achieve.

  • Best For: Constructing highly substituted THQs with complex substitution patterns at the C2 and C4 positions.

Comparative Performance Matrix
MetricDirect CyclocondensationIr-Catalyzed Hydrogenation[4+2] Cycloaddition
Atom Economy High (Water is sole byproduct)Very High (if H₂ gas is used)Moderate (Leaving groups involved)
Stereocontrol (ee) Low (Racemic without chiral cat.)Excellent (>95%) High (>90%)
Substrate Scope Broad (Aldehydes/Ketones)Limited (Requires pre-formed Quinazoline)Moderate (Requires specific dienes)
Scalability Excellent (Kg scale feasible) Good (Catalyst loading is key)Low to Moderate
Cost Efficiency High (Cheap reagents)Low (Precious metals)Moderate
Reaction Time 2–6 Hours12–24 Hours12–48 Hours

Detailed Experimental Protocols

Protocol A: Direct Cyclocondensation (Benchchem Standard)

Target: 5-chloro-4-phenyl-1,2,3,4-tetrahydroquinazoline

Reagents:

  • 3-Amino-2-chlorobenzylamine (1.0 equiv)[1]

  • Benzaldehyde (1.1 equiv)

  • Ethanol (Solvent)[1][2]

  • p-Toluenesulfonic acid (pTSA, 10 mol% - Catalyst)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3-Amino-2-chlorobenzylamine in 10 mL of ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of benzaldehyde dropwise at room temperature.

  • Catalysis: Add 0.1 mmol of pTSA.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor consumption of the benzylamine by TLC (Eluent: 30% EtOAc/Hexanes).

  • Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography to yield the product as a white solid (Typical Yield: 85-92%).

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation

Target: (S)-2-methyl-1,2,3,4-tetrahydroquinazoline

Reagents:

  • 2-Methylquinazoline (1.0 equiv)

  • [Ir(COD)Cl]₂ (1.0 mol%)

  • (S)-SegPhos (2.2 mol%)

  • I₂ (10 mol% - Additive)

  • H₂ gas (600 psi)

Workflow:

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ and (S)-SegPhos in dry THF. Stir for 30 mins to form the active complex.

  • Substrate Loading: Add the I₂ additive and the quinazoline substrate to the catalyst solution. Transfer to a stainless steel autoclave.

  • Hydrogenation: Pressurize with H₂ (600 psi) and stir at room temperature for 18 hours.

  • Venting: Carefully vent the hydrogen gas (fume hood).

  • Isolation: Concentrate the solvent. Basify with Na₂CO₃ (aq) to release the free amine. Extract with CH₂Cl₂.

  • Purification: Column chromatography (DCM/MeOH) affords the chiral THQ (Typical Yield: 96%, 94% ee).

Mechanistic Visualization

Diagram 1: Direct Cyclocondensation Pathway

This diagram illustrates the causality of the acid-catalyzed cyclization. The formation of the imine intermediate is the rate-determining step in neutral conditions, but ring closure becomes critical in acidic media.

Cyclocondensation Start 2-Aminobenzylamine + Aldehyde Imine Imine Intermediate (Schiff Base) Start->Imine -H₂O Activation Protonation (Acid Catalyst) Imine->Activation +H⁺ Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Ring Closure Product 1,2,3,4-Tetrahydroquinazoline Cyclization->Product -H⁺

Caption: Step-wise mechanism of the direct cyclocondensation route showing the critical imine formation and acid-mediated ring closure.

Diagram 2: Decision Matrix for Route Selection

Use this logic flow to select the optimal synthetic route based on your specific project constraints (Chirality vs. Cost vs. Diversity).

DecisionMatrix Start Start: Define Target THQ Q1 Is Enantiopurity Critical? Start->Q1 Q2 Is the Quinazoline Precursor Available? Q1->Q2 Yes Q3 Is Structural Diversity (Library Gen) Priority? Q1->Q3 No RouteB Route B: Ir-Catalyzed Hydrogenation Q2->RouteB Yes RouteC Route C: [4+2] Cycloaddition Q2->RouteC No (De Novo Build) RouteA Route A: Direct Cyclocondensation Q3->RouteA Yes (High Throughput) RouteD Route D: Multicomponent Reaction Q3->RouteD Yes (Complex Scaffolds)

Caption: Strategic decision tree for selecting the appropriate synthetic methodology based on stereochemical and structural requirements.

Biological Context & Applications

The 1,2,3,4-tetrahydroquinazoline core is not merely a synthetic curiosity; it is a pharmacophore of significant interest.[3]

  • Antitumor Activity: Derivatives have shown inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation.[4]

  • Antimicrobial: C2-substituted THQs exhibit potent activity against S. aureus and E. coli, often outperforming standard ampicillin in resistant strains.

  • Neuroprotection: The scaffold's ability to cross the blood-brain barrier (depending on substitution) makes it a candidate for Alzheimer's research, specifically in modulating oxidative stress.

References

  • Zhou, Y. G., et al. Asymmetric hydrogenation of quinazolinium salts catalysed by halide-bridged dinuclear iridium complexes. Chemical Communications.[5] [Link]

  • Sun, J., et al. An iridium-catalyzed asymmetric [4 + 2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines. Organic Letters.[6] [Link]

  • RSC Publishing. Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates.[5] Chemical Communications.[5] [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinazolines: Recent Literature and Reviews. [Link]

Sources

assessing the antibacterial spectrum of new quinazoline derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical.[1] Among the myriad of heterocyclic compounds explored for their therapeutic potential, quinazoline and its derivatives have emerged as a particularly promising class of antibacterials.[2] This guide provides an in-depth, comparative analysis of the antibacterial spectrum of new quinazoline derivatives against standard antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Rise of Quinazolines in Antibacterial Research

The quinazoline scaffold, a bicyclic aromatic heterocycle, has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2][3] This versatility has led to the development of quinazoline-based drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and, importantly, antimicrobial properties.[2][4] The growing body of research into novel quinazoline derivatives is driven by their potential to overcome existing bacterial resistance mechanisms and provide new therapeutic options against multidrug-resistant pathogens.[1]

The antibacterial efficacy of quinazoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and penicillin-binding proteins (PBPs).[2][5] By targeting these fundamental cellular processes, these compounds can exhibit potent bactericidal or bacteriostatic effects against a broad spectrum of bacteria.

Comparative Antibacterial Spectrum: Quinazoline Derivatives vs. Standard Antibiotics

The true measure of a novel antibacterial agent lies in its performance relative to established antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a drug that inhibits the visible growth of a microorganism—for several recently developed quinazoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These are compared with the MIC values of standard antibiotics commonly used in antibacterial susceptibility testing.

Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Quinazoline Derivatives against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusStreptococcus pneumoniaeBacillus subtilis
Quinazoline Derivative 5A2 0.4 - 25--
Quinazoline Derivative 5A3 0.4 - 12.5--
Quinazoline Derivative 9 0.5--
Quinazoline Derivative 13a 2.0--
Quinazoline Derivative 18b ≤ 0.25--
Quinazoline Derivative 26 0.490.49-
Quinazoline-piperazine hybrid 6a 2.5--
Quinazoline-piperazine hybrid 6c 2.5--
Quinazoline-piperazine hybrid 6d 2.5--
Quinazoline-piperazine hybrid 6g 2.5--
Amoxicillin ---
Ciprofloxacin ---
Norfloxacin ---
Chloramphenicol ---
Neomycin ---

Note: "-" indicates data not available in the cited sources. The data presented is a compilation from multiple studies and serves for comparative purposes.[3][4][6][7][8][9][10]

Table 2: Antibacterial Activity (MIC in µg/mL) of Novel Quinazoline Derivatives against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Quinazoline Derivative 5A2 >50--
Quinazoline Derivative 9 ->1024-
Quinazoline Derivative 13a <0.250.5-
Quinazoline Derivative 13b <0.251.0-
Quinazoline Derivative 26 <0.25--
Quinazoline-piperazine hybrid 6a 2.552.5
Quinazoline-piperazine hybrid 6b 52.55
Quinazoline-piperazine hybrid 6c 52.52.5
Quinazoline-piperazine hybrid 6d 2.52.52.5
Quinazoline-piperazine hybrid 6g ---
Amoxicillin ---
Ciprofloxacin ---
Norfloxacin ---
Chloramphenicol ---
Neomycin ---

Note: "-" indicates data not available in the cited sources. The data presented is a compilation from multiple studies and serves for comparative purposes.[3][4][6][7][8][9][10]

Experimental Protocols for Assessing Antibacterial Spectrum

The following are detailed, step-by-step methodologies for determining the antibacterial spectrum of novel compounds, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[11][14]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[14]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate 96-well microtiter plate with bacterial suspension and compound dilutions A->C B Prepare serial two-fold dilutions of quinazoline derivative and standard antibiotics B->C D Incubate at 35°C ± 2°C for 16-20 hours C->D E Visually or spectrophotometrically assess for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the quinazoline derivative and each standard antibiotic in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of each compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Inoculation and Incubation:

    • Dispense the antimicrobial dilutions into the wells of a sterile 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.[15]

Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC to determine the lowest concentration of an antimicrobial agent required to kill a bacterium.[14]

Principle: Aliquots are taken from the wells of the MIC plate that show no visible growth and are plated onto a suitable agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[14]

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis A Select wells from MIC plate with no visible growth B Subculture aliquots from clear wells onto antibiotic-free agar plates A->B C Incubate agar plates at 35°C ± 2°C for 18-24 hours B->C D Count the number of viable colonies (CFU) C->D E Determine the lowest concentration with ≥99.9% killing (MBC) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Protocol:

  • Selection of Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations where no visible growth was observed.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, transfer a standardized volume (e.g., 10 µL) from each well to a fresh, antibiotic-free agar plate.

    • Spread the inoculum evenly over the surface of the agar.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible in the growth control.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14]

Conclusion and Future Directions

The exploration of novel quinazoline derivatives represents a promising frontier in the fight against antimicrobial resistance. The data presented in this guide demonstrate that these compounds possess significant antibacterial activity against a range of clinically important pathogens, with some derivatives exhibiting potency comparable or superior to standard antibiotics. The detailed experimental protocols provided herein offer a standardized framework for the rigorous assessment of the antibacterial spectrum of these and other novel antimicrobial agents.

Future research should focus on expanding the structure-activity relationship (SAR) studies of quinazoline derivatives to optimize their antibacterial potency and spectrum. Furthermore, in-depth investigations into their mechanisms of action and potential for in vivo efficacy are crucial next steps in the translation of these promising compounds from the laboratory to the clinic.

References

  • Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review. (2025). MDPI. [Link]

  • Deshpande, A. N., & Dhawale, S. C. (2017). Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research, 9(2), 74-84.
  • Antibiotics and Bacterial Mechanisms of Resistance. (2018). ASCLS. [Link]

  • Innovative Drug-Design Strategies to Overcome Antibacterial Resistance. (2024). News-Medical. [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019). Frontiers. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. [Link]

  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (2024). Frontiers. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC. [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (2018). Research and Reviews. [Link]

  • Antibiotic resistance mechanisms. (n.d.). ReAct. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. (2025). PMC. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]

  • Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • e Minimum inhibitory regimes (mg/mL) of quinazolinone derivatives and standard antibiotics. (n.d.). ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Semantic Scholar. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • MIC/MBC Testing. (2025). Nikopharmad. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. (n.d.). PMC. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). CLSI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

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Safety Operating Guide

Technical Guide: Operational Handling & Disposal of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is a sulfur-containing heterocyclic building block.[1][2] While valuable for medicinal chemistry, its thiol (-SH) functionality classifies it as a high-impact odorant ("Stench" chemical) .

The Golden Rule: Disposal is not the final step; it begins at the moment of experimental design. All handling must occur within a certified fume hood, and all exhaust pathways must be chemically intercepted (scrubbed) before release to the environment.

IMMEDIATE PROHIBITIONS:

  • NEVER dispose of this compound or its mother liquors down the sanitary sewer.

  • NEVER mix thiol waste streams with acids (risk of H₂S evolution) or ammonia.

  • NEVER use standard rotary evaporation without a hypochlorite (bleach) scrubber.

Chemical Profile & Hazard Identification

PropertySpecification
Chemical Name 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol
CAS Number 21038-76-2
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Stench , Skin/Eye Irritant (H315, H319), Aquatic Toxicity.
Reactivity Sensitive to oxidation (forms disulfides). Incompatible with strong oxidizing agents (uncontrolled) and strong acids.

Engineering Controls: The Bleach Scrubber System

The primary operational risk is the release of volatile thiol vapors during concentration or drying. Standard vacuum traps (liquid N₂ or dry ice) often fail to condense thiols effectively due to their high vapor pressure relative to other solvents, leading to facility-wide odor contamination.

The Solution: An active oxidative scrubber.

Mechanism of Action

Sodium hypochlorite (NaOCl) oxidizes the malodorous thiol (-SH) into a non-volatile, odorless sulfonic acid (-SO₃H).[3]



Diagram: Vacuum Line Scrubber Setup

The following diagram illustrates the mandatory setup for rotary evaporators or vacuum manifolds when working with this compound.

BleachScrubber cluster_legend System Logic Reaction Reaction Vessel / Rotary Evaporator Trap1 Empty Trap (Anti-Suckback) Reaction->Trap1 Vapors Trap2 Bleach Scrubber (10-15% NaOCl) Trap1->Trap2 Gas Flow Pump Vacuum Pump (Diaphragm/Oil) Trap2->Pump Scrubbed Air Exhaust Fume Hood Exhaust Pump->Exhaust Vent Text The Empty Trap prevents bleach from being pulled back into the reaction if the vacuum pump fails.

Figure 1: Active oxidative scrubber configuration. The empty trap is a critical safety redundancy to prevent product contamination or violent reaction with the bleach.

Disposal & Decontamination Procedures

Do not treat this compound as standard organic waste.[4] Follow this segregated workflow to ensure safety and regulatory compliance.

A. Liquid Waste (Mother Liquors & Solvents)

Objective: Quench the thiol functionality before placing it in the waste container.

  • Preparation: Prepare a 10% bleach solution (commercial bleach is typically 5-6%; dilute 1:1 with water is usually sufficient, but for high concentrations, use full strength).

  • Quenching:

    • Slowly add the thiol-containing solvent to the bleach solution in a wide-mouth beaker inside the fume hood.

    • Caution: The oxidation is exothermic.[5][6] Add slowly and cool in an ice bath if treating >100 mL.

    • Stir for 30–60 minutes.

  • Verification: Carefully waft (do not inhale directly) to test for remaining thiol odor. If odor persists, add more bleach.

  • Disposal:

    • Adjust pH to neutral (pH 6–8) if required by your specific facility's waste contractor.

    • Pour into a waste container labeled "Quenched Thiol Waste - Contains Bleach."

    • WARNING: Do not mix this container with acid waste streams (generates Chlorine gas) or Ammonia (generates Chloramines).

B. Solid Waste (Contaminated Consumables)

Gloves, paper towels, and weighing boats are major sources of lingering lab odors.

  • Segregation: Do not throw contaminated solids into the general trash.

  • Double-Bagging:

    • Place items immediately into a Ziploc-style polyethylene bag.

    • Add a small amount (5–10 mL) of bleach solution into the bag before sealing.

    • Seal the bag and place it inside a second sealable bag or a screw-top jar.

  • Tagging: Label as "Hazardous Solid Waste - Thiol Contaminated."

C. Glassware Decontamination

Dirty glassware is the most common cause of "phantom smells" in the lab.

  • Soak: Immediately submerge all flasks, stir bars, and spatulas in a bath of dilute bleach (10% NaOCl) located inside the fume hood.

  • Duration: Soak for a minimum of 2 hours (overnight is preferred).

  • Wash: Rinse thoroughly with water, then acetone, then wash with standard detergent.

Decision Logic for Waste Streams

Use this flowchart to determine the correct disposal path for any material contacting 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol.

WasteLogic Start Waste Material Type Is it Liquid or Solid? Start->Type Liquid Liquid (Solvent/Reaction Mix) Type->Liquid Liquid Solid Solid (Gloves, Paper, Silica) Type->Solid Solid BleachTreat Treat with Excess Bleach (Stir 1 hr, Fume Hood) Liquid->BleachTreat CheckOdor Odor Detected? BleachTreat->CheckOdor MoreBleach Add More Bleach CheckOdor->MoreBleach Yes FinalLiquid Dispose as 'Quenched Organic Waste' CheckOdor->FinalLiquid No MoreBleach->BleachTreat Bagging Double Bag (Ziploc) + 5mL Bleach inside Solid->Bagging FinalSolid Dispose as 'Hazardous Solid Waste' Bagging->FinalSolid

Figure 2: Waste stream decision matrix ensuring total odor neutralization prior to final disposal.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The odor threshold is extremely low (< 1 ppb), and olfactory fatigue can mask high concentrations.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If the spill is large (>10g), a respirator with organic vapor cartridges is recommended.

  • Neutralize:

    • Cover the spill with an absorbent material (vermiculite or spill pads).

    • Soak the absorbent with 10% Bleach solution .

    • Allow to sit for 15 minutes to oxidize the thiol.

  • Cleanup: Scoop the slurry into a double-bagged waste container. Clean the surface with detergent and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).

  • University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedures for Using Stench Chemicals.

  • Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol (Generic Quinazoline Thiol Handling).

    • (Note: General reference for thiol handling protocols)

Sources

Personal protective equipment for handling 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2]

Part 1: Operational Directive & Risk Assessment

Compound Profile:

  • Chemical Name: 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol[3][4]

  • Functional Class: Heterocyclic Thiol / Mercaptan

  • Primary Hazard: STENCH (High Intensity), Skin/Eye Irritant, Potential Sensitizer.

  • Analogue Reference: Sulfur analogue of 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol (CAS 88267-97-4).

Executive Summary: Handling 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol requires a defensive posture against two vectors: olfactory contamination and dermal permeation . Unlike standard organic solids, the thiol moiety (-SH) possesses a low odor threshold (ppb range) and high nucleophilicity, allowing it to bind to proteins (keratin) and permeate standard nitrile gloves over time.

The "Zero-Odor" Mandate: Your operational goal is not just personal safety, but environmental containment . A single release of thiol vapors can trigger building-wide evacuations due to "gas leak" false alarms. All protocols below are designed to oxidize the thiol before it leaves the primary containment zone.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. This matrix is calibrated for thiol-specific permeation resistance.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneThiols can permeate thin nitrile. The air gap between gloves acts as a diffusion buffer. Change outer gloves every 30 mins or immediately upon splash.
Hand Protection (High Risk) Silver Shield / 4H® Laminate (worn under nitrile)Mandatory for spill cleanup or handling >1g neat solid. These are impermeable to small sulfur organics where rubber fails.
Respiratory Fume Hood Only (No respirator substitute)Odor threshold < OSHA PEL. Respirators (even organic vapor cartridges) saturate quickly. Work must occur in a certified hood (Face velocity: 80-100 fpm).
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapor diffusion to the tear duct, causing irritation and "tasting" the smell. Goggles provide a vapor seal.
Body Protection Lab Coat + Chemical Apron Thiols "stick" to cotton fibers. A disposable Tyvek® or PVC apron prevents the smell from traveling home with you on your lab coat.

Part 3: Operational Handling Protocol

A. The "Bleach Station" Setup (Pre-Work)

Before opening the chemical bottle, you must establish a Deactivation Station inside the fume hood.

  • Prepare Oxidant: Mix 10% Household Bleach (Sodium Hypochlorite) with water (1:10 ratio).

    • Mechanism:

      
      
      
    • Note: The sulfonic acid product is odorless and water-soluble.

  • Staging: Place a wide-mouth beaker of this solution in the hood.

  • Tools: All spatulas, septa, and weigh boats go directly into this bath after use. Never put them on the benchtop.

B. Weighing & Transfer
  • Solid State: If the compound is a solid, static electricity can scatter dust. Use an antistatic gun if available.

  • Transfer: Do not weigh on an open balance outside the hood.

    • Method: Tare a vial with a cap inside the hood. Add solid. Cap tightly. Weigh the sealed vial on the external balance. Return to hood to adjust.

C. Reaction Workup & Waste
  • Rotary Evaporation: This is the #1 source of lab contamination.

    • Protocol: Place a bleach trap (bubbler) between the vacuum pump and the rotovap condenser. This catches thiol vapors before they exhaust into the room/pump oil.

  • Glassware Cleaning: Rinse all flasks with the bleach solution before removing them from the hood. Let soak for 20 minutes.

Part 4: Visualization & Logic Flow

Diagram 1: PPE Selection Logic

This decision tree helps you select the correct glove type based on the scale of operation.

PPE_Selection Start Handling 4-Methyl-5,6,7,8- tetrahydroquinazoline-2-thiol Scale_Check Determine Scale & State Start->Scale_Check Small_Scale < 100 mg (Solid) Scale_Check->Small_Scale Large_Scale > 100 mg OR Solution Scale_Check->Large_Scale Spill Spill / Cleanup Scale_Check->Spill PPE_Standard Standard Protocol: Double Nitrile Gloves + Lab Coat Small_Scale->PPE_Standard Low Permeation Risk PPE_Enhanced Enhanced Protocol: Double Nitrile (Thick Outer) + Disposable Apron Large_Scale->PPE_Enhanced Medium Permeation Risk PPE_Max Max Protection: Silver Shield Laminate Liner + Nitrile Outer + Goggles Spill->PPE_Max High Permeation Risk

Caption: PPE Decision Tree based on operational scale and risk of direct exposure.

Diagram 2: The Deactivation Workflow

The chemical lifecycle from bottle to disposal, ensuring zero odor release.

Deactivation_Flow cluster_waste Deactivation Zone (In Fume Hood) Source Thiol Reagent Use Experiment / Weighing Source->Use Bleach_Bath 10% Bleach Bath (Oxidation) Use->Bleach_Bath Contaminated Tools (Spatulas, Septa) Soak 20 Min Soak Bleach_Bath->Soak R-SH -> R-SO3H Disposal Chemical Waste (Odorless) Soak->Disposal Safe for Waste Stream

Caption: Mandatory deactivation workflow to oxidize thiol functionality before disposal.

Part 5: Emergency Response

Scenario: Spill inside the Fume Hood

  • Do NOT use paper towels immediately (this increases surface area for evaporation).

  • Cover the spill with solid Calcium Hypochlorite (bleach powder) or pour 10% liquid bleach gently over the perimeter, working inward.

  • Wait 15-30 minutes for oxidation.

  • Absorb with vermiculite or spill pads.

  • Disposal: Double-bag in heavy-duty polyethylene bags. Label as "Stench Waste - Deactivated."

Scenario: Skin Contact

  • Flush: Immediately wash with soap and cool water for 15 minutes. Hot water opens pores—avoid it.

  • Neutralize (Skin): Do NOT use bleach on skin. Use a specialized surfactant or "technu" wash if available to remove oily residues.

  • Medical: Seek evaluation if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals (Thiols, Sulfides, Selenides).

  • Santa Cruz Biotechnology. (n.d.). 4-Methyl-5,6,7,8-tetrahydro-quinazoline-2-thiol Product Info. (Note: Used for product identification).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.